molecular formula C11H9BrClN B595918 4-Bromo-3-chloro-5,7-dimethylquinoline CAS No. 1209881-68-4

4-Bromo-3-chloro-5,7-dimethylquinoline

Cat. No.: B595918
CAS No.: 1209881-68-4
M. Wt: 270.554
InChI Key: IMQBTEXHNIUFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-chloro-5,7-dimethylquinoline is a functionalized quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline core is a privileged scaffold in pharmaceuticals, known for its diverse biological activities. This compound is specifically designed as a key synthetic intermediate for the construction of more complex molecules. Its strategic bromo and chloro substituents make it a versatile building block for cross-coupling reactions, such as Suzuki reactions, enabling rapid exploration of structure-activity relationships (SAR) around the quinoline core . Research into closely related quinoline and dimethylquinoline analogues has demonstrated their potential as inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a validated target for autoimmune diseases, viral infections, and cancer . Furthermore, halogenated quinoline structures are frequently explored for their antimicrobial and antiparasitic properties . This reagent provides researchers with a valuable starting point for developing novel therapeutic candidates in these and other areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1209881-68-4

Molecular Formula

C11H9BrClN

Molecular Weight

270.554

IUPAC Name

4-bromo-3-chloro-5,7-dimethylquinoline

InChI

InChI=1S/C11H9BrClN/c1-6-3-7(2)10-9(4-6)14-5-8(13)11(10)12/h3-5H,1-2H3

InChI Key

IMQBTEXHNIUFMH-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=CC(=C2Br)Cl)C

Synonyms

4-Bromo-3-chloro-5,7-dimethylquinoline

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Synthesis and Functionalization of 4-Bromo-3-chloro-5,7-dimethylquinoline

[1]

Executive Summary & Structural Significance

Target Molecule: 4-Bromo-3-chloro-5,7-dimethylquinoline Core Scaffold: Quinoline (Benzo[b]pyridine) Key Features:

  • Differential Halogen Reactivity: The C4-Bromine bond is significantly more labile toward oxidative addition (Pd⁰) than the C3-Chlorine bond, enabling sequential, regioselective Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

  • Steric Environment: The C5-methyl group exerts peri-strain on the C4-position, potentially influencing the kinetics of nucleophilic displacement and metal-catalyzed cycles.[1]

  • Lipophilicity: The 5,7-dimethyl pattern increases logP, enhancing membrane permeability in potential bioactive analogs compared to the unsubstituted parent heterocycle.

Retrosynthetic Analysis

The most robust route to the 4-bromo-3-chloro-5,7-dimethylquinoline scaffold utilizes the Gould-Jacobs reaction to build the pyridine ring fused to a 3,5-dimethylbenzene core.[1] This is followed by electrophilic chlorination and nucleophilic bromodehydroxylation.

Logical Pathway
  • Disconnection: C4–Br and C3–Cl bonds.

  • Precursor: 3-Chloro-5,7-dimethylquinolin-4(1H)-one.[1]

  • Core Synthesis: Cyclization of diethyl 2-((3,5-dimethylphenylamino)methylene)malonate.

  • Starting Material: 3,5-Dimethylaniline (symmetric, preventing regioisomeric mixtures during cyclization).

RetrosynthesisFigure 1: Retrosynthetic logic for the target scaffold.TargetTarget:4-Bromo-3-chloro-5,7-dimethylquinolineInter1Precursor 1:3-Chloro-5,7-dimethyl-quinolin-4(1H)-oneInter1->TargetPOBr3(Bromodehydroxylation)Inter2Precursor 2:5,7-Dimethyl-quinolin-4(1H)-oneInter2->Inter1NCS or SO2Cl2(Electrophilic Chlorination)StartStarting Materials:3,5-Dimethylaniline +Diethyl ethoxymethylenemalonateStart->Inter2Gould-JacobsCyclization

Detailed Experimental Protocols

Note: The following protocols are synthesized from standard methodologies for quinoline functionalization. All reactions must be performed in a fume hood.

Step 1: Scaffold Construction (Gould-Jacobs Protocol)

Objective: Synthesis of 5,7-dimethylquinolin-4(1H)-one.[1]

  • Condensation:

    • Charge a round-bottom flask with 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat to 110–120°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel with ventilation to drive the equilibrium.[1]

    • Checkpoint: The mixture solidifies upon cooling, yielding the enamine intermediate. Recrystallize from hexane/ethanol if necessary.[1]

  • Cyclization:

    • Add the crude enamine to boiling diphenyl ether (Dowtherm A) at 250°C.

    • Critical Control: Rapid addition to high heat is required to favor kinetic cyclization over decomposition.[1]

    • Maintain reflux for 30–60 minutes.[1]

    • Cool to room temperature.[1][2][3][4] Dilute with hexane to precipitate the product. Filter and wash with acetone.

    • Hydrolysis/Decarboxylation: Reflux the resulting ester in 10% NaOH, acidify to precipitate the acid, then heat the solid (neat) to 250°C to decarboxylate, yielding 5,7-dimethylquinolin-4(1H)-one .

Step 2: C3-Regioselective Chlorination

Objective: Introduction of the chlorine atom at the electron-rich C3 position.[1]

  • Reagents: 5,7-Dimethylquinolin-4(1H)-one (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), Acetic Acid (glacial).[1]

  • Procedure:

    • Dissolve the quinolone in glacial acetic acid (0.5 M concentration).

    • Add NCS portion-wise at room temperature.[1]

    • Heat to 60°C for 3 hours. The C3 position is activated by the adjacent carbonyl/enol, ensuring exclusive chlorination over the benzene ring.

    • Pour into ice water. The precipitate is 3-chloro-5,7-dimethylquinolin-4(1H)-one .[1]

    • Validation: 1H NMR should show the disappearance of the C3-H doublet (approx.[1] 6.0–6.3 ppm).

Step 3: C4-Bromodehydroxylation (The Critical Step)

Objective: Conversion of the carbonyl oxygen to a bromine atom.

  • Reagents: 3-Chloro-5,7-dimethylquinolin-4(1H)-one, Phosphorus Oxybromide (POBr₃).[1]

  • Procedure:

    • Place the dry quinolone (1.0 eq) in a flask under Argon.

    • Add solid POBr₃ (1.5 eq). Safety: POBr₃ reacts violently with moisture.[1]

    • (Optional) Add a catalytic amount of DMF to form the Vilsmeier-like active species.

    • Heat the neat mixture (or in toluene/DCE) to 140°C (melt) for 2–4 hours.

    • Quenching (Hazardous): Cool to 0°C. Slowly pour onto crushed ice/NaHCO₃. Do not add water to the reaction flask.

    • Extract with Dichloromethane (DCM). Dry over MgSO₄.[1]

    • Purify via flash chromatography (Hexane/EtOAc).

Analytical Profile & Characterization

To ensure trustworthiness, the isolated compound must be validated against these predicted spectral parameters.

Predicted Data Table
PropertyValue / RangeNotes
Formula C₁₁H₉BrClNMW: 270.55 g/mol
Appearance Off-white to pale yellow solidTypical for haloquinolines
¹H NMR (CDCl₃) δ 8.85 (s, 1H, H2)Deshielded by adjacent N and Cl
δ 7.80 (s, 1H, H8)
δ 7.35 (s, 1H, H6)
δ 2.90 (s, 3H, C5-Me)Downfield due to peri-effect of Br
δ 2.50 (s, 3H, C7-Me)
¹³C NMR ~150 (C2), ~140 (C4), ~128 (C3)C4 is shifted by Br; C3 by Cl
Mass Spec (ESI) [M+H]⁺ 270, 272, 274Distinct Br/Cl isotope pattern (approx 3:4:[5][6][7][8]1)

Interpretation:

  • H2 Singlet: The presence of a sharp singlet at ~8.8 ppm confirms the pyridine ring is intact and substituted at C3 and C4.

  • C5-Methyl Shift: The methyl group at C5 will appear slightly more downfield than typical aryl methyls due to the "peri-interaction" with the bulky Bromine at C4.[1]

Reactivity & Applications (Chemoselectivity)

The utility of 4-Bromo-3-chloro-5,7-dimethylquinoline lies in its ability to undergo sequential cross-coupling.[1] The C4-Br bond is chemically distinct from the C3-Cl bond.[1]

Mechanistic Selectivity[1][6]
  • C4-Br (Site A): The C4 position is more electron-deficient (para to Nitrogen) and the C-Br bond is weaker (BDE ~68 kcal/mol) than C-Cl (BDE ~81 kcal/mol).[1] Pd(0) inserts here first.

  • C3-Cl (Site B): Sterically hindered and electronically less activated.[1] Requires specialized ligands (e.g., Buchwald biaryl phosphines like XPhos or RuPhos) and higher temperatures.

ReactivityFigure 2: Sequential Chemoselective Functionalization Workflow.Start4-Bromo-3-chloro-5,7-dimethylquinolineStep1Intermediate:4-Aryl-3-chloro-5,7-dimethylquinolineStart->Step1Suzuki Coupling 1(Pd(PPh3)4, Ar-B(OH)2)rt to 60°CSelectivity: >95% C4FinalFinal Library:3,4-Diaryl-5,7-dimethylquinolineStep1->FinalSuzuki Coupling 2(Pd2(dba)3, SPhos, Ar'-B(OH)2)100°CActivates C3-Cl

References

  • Gould, R. G., & Jacobs, W. A. (1939).[9] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[1] (Foundational text on Quinoline reactivity and electrophilic substitution patterns).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Detailed mechanism of Gould-Jacobs and Vilsmeier-Haack).[1]

  • Lutz, R. E., et al. (1946). "Antimalarials. 7-Chloro-4-hydroxyquinoline derivatives." Journal of the American Chemical Society, 68(9), 1813-1819. (Protocol for POBr3/POCl3 halogenation of 4-hydroxyquinolines). Link

  • Mitchell, E. A., et al. (2012). "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry." BenchChem Technical Notes. (Context for halogen selectivity).

5,7-dimethylquinoline derivatives properties and applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Properties and Applications of 5,7-Dimethylquinoline Derivatives

Executive Summary

The quinoline scaffold is a cornerstone in medicinal and materials chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically and industrially significant compounds.[1] This guide focuses on the 5,7-dimethylquinoline framework, a specific substitution pattern that modulates the electronic and steric properties of the parent molecule, leading to unique characteristics. We will explore the synthetic pathways to access these derivatives, delineate their physicochemical and spectroscopic properties, and provide a comprehensive overview of their applications, ranging from oncology and infectious diseases to advanced materials science and industrial processes. This document is intended for researchers and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols.

The 5,7-Dimethylquinoline Core: A Structural Perspective

The introduction of two methyl groups at the 5- and 7-positions of the quinoline ring system has profound implications for the molecule's behavior. These electron-donating groups increase the electron density of the benzene portion of the scaffold, which can influence its reactivity and intermolecular interactions. Sterically, the methyl groups can direct the binding orientation of the molecule with biological targets or influence crystal packing in solid-state materials. This unique combination of electronic and steric effects makes 5,7-dimethylquinoline a versatile platform for developing novel functional molecules.

Synthesis of 5,7-Dimethylquinoline Derivatives

The construction of the 5,7-dimethylquinoline core is well-rooted in classic organic chemistry reactions. The choice of synthesis is often dictated by the desired substitution pattern on the pyridine ring. The most common and versatile approaches start with 3,5-dimethylaniline.

Key Synthetic Methodologies
  • Skraup Synthesis: A robust and traditional method involving the reaction of 3,5-dimethylaniline with glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid.[2] This one-pot reaction is effective for producing the core 5,7-dimethylquinoline structure.

  • Combes Synthesis: This acid-catalyzed reaction of 3,5-dimethylaniline with a β-diketone is a powerful method for generating a variety of substituted quinolines.[1] The choice of β-diketone directly determines the substituents at the 2- and 4-positions of the resulting quinoline.

  • Conrad-Limpach-Knorr Synthesis: This pathway involves the reaction of an aniline with a β-ketoester, which can be adapted to produce 2-hydroxy or 4-hydroxy-5,7-dimethylquinoline derivatives (quinolones).[1]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing functionalized 5,7-dimethylquinoline derivatives, starting from the readily available 3,5-dimethylaniline.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Core Structure & Derivatization Aniline 3,5-Dimethylaniline Reaction Acid-Catalyzed Condensation (e.g., Combes or Skraup) Aniline->Reaction Reagent β-Diketone or α,β-Unsaturated Carbonyl Reagent->Reaction Core Substituted 5,7-Dimethylquinoline Core Reaction->Core Ring Formation FGI Functional Group Interconversion (FGI) Core->FGI e.g., Halogenation, Nitration, Reduction Final Target Derivative FGI->Final

Caption: Generalized workflow for the synthesis of 5,7-dimethylquinoline derivatives.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of the 5,7-dimethylquinoline core is essential for predicting its behavior in various systems. While experimental data for every derivative is unique, we can predict key properties for a representative structure like 5,7-dimethyl-8-quinolinol based on computational models.[3]

Table 1: Predicted Physicochemical Properties of 5,7-Dimethyl-8-quinolinol
PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~173.22 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) profile.
XLogP3 2.5Indicates lipophilicity, which is critical for membrane permeability and bioavailability.[3]
Hydrogen Bond Donor Count 1Affects solubility and potential for specific interactions with biological targets.[3]
Hydrogen Bond Acceptor Count 2Influences polarity and receptor binding capabilities.[3]
Topological Polar Surface Area 33.1 ŲRelates to drug transport properties and blood-brain barrier penetration.[3]
Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure of newly synthesized derivatives.

  • NMR Spectroscopy: ¹H NMR is crucial for confirming the substitution pattern. Protons on the quinoline ring have characteristic chemical shifts, and the methyl groups at positions 5 and 7 will appear as distinct singlets in the aromatic region (typically δ 2.3-2.5 ppm). ¹³C NMR provides confirmation of the carbon skeleton.[2]

  • FT-IR Spectroscopy: Key vibrational frequencies include C=N stretching within the quinoline ring (~1500-1580 cm⁻¹) and C-H stretching from the aromatic and methyl groups (~2900-3100 cm⁻¹).[4]

  • Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues.[2]

Applications of 5,7-Dimethylquinoline Derivatives

The unique properties of the 5,7-dimethylquinoline scaffold have led to its exploration in a wide array of scientific and industrial fields.

Medicinal Chemistry

The quinoline motif is a privileged scaffold in drug discovery, and 5,7-dimethyl substituted analogs are no exception.[1][5]

Anticancer Activity: Numerous quinoline derivatives exhibit potent cytotoxic activity against a range of cancer cell lines.[6][7] Their mechanisms are diverse and often involve the inhibition of critical signaling pathways that are dysregulated in cancer.

  • Mechanism of Action: A key pathway often targeted is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[8] Certain quinoline derivatives can inhibit kinases within this pathway, leading to cell cycle arrest and the induction of programmed cell death (apoptosis).[8][9] Other reported mechanisms include the inhibition of tubulin polymerization, which disrupts the cytoskeleton and halts cell division.[6][8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor 5,7-Dimethylquinoline Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Antimicrobial and Antimalarial Activity: The quinoline core is central to many antimicrobial and antimalarial drugs.[1][5][10] Fluoroquinolone antibiotics, for example, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8] In malaria, 4-aminoquinoline derivatives like chloroquine work by interfering with the parasite's ability to detoxify heme within its food vacuole, leading to a buildup of toxic heme and parasite death.[11] Derivatives of 5,7-dimethylquinoline have been investigated for similar activities, showing promise against various bacterial, fungal, and parasitic strains.[12][13][14]

Materials Science: Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are valuable materials in the field of organic electronics, particularly for OLEDs. Their rigid, planar aromatic structure and tunable electronic properties make them excellent candidates for use as emitters or host materials.[15] Compounds like tris-(8-hydroxyquinolinato)aluminum (Alq3) are benchmark materials in OLED technology.[16] 5,7-disubstituted quinoline derivatives have been synthesized and investigated for their fluorescence properties, with some showing potential for use as efficient blue fluorescent emitters in OLED devices.[15][17] Their thermal stability and ability to form stable amorphous films are key advantages in device fabrication.

Industrial Chemistry: Corrosion Inhibition

In industrial settings, protecting metals from corrosion in acidic environments is a major challenge. Organic molecules containing heteroatoms and π-electrons, such as quinoline derivatives, are effective corrosion inhibitors.[18][19]

  • Mechanism of Action: 5,7-dimethylquinoline derivatives can adsorb onto the metal surface (e.g., mild steel) in an acidic medium.[20] The nitrogen atom and the π-electrons of the aromatic system donate electron density to the vacant d-orbitals of the metal atoms, forming a coordinate bond. This creates a protective film that acts as a barrier, isolating the metal from the corrosive environment and suppressing both anodic and cathodic reactions.[18][20]

Key Experimental Protocols

Protocol 1: Combes Synthesis of a 2,4,5,7-Tetramethylquinoline

This protocol describes a representative synthesis of a substituted 5,7-dimethylquinoline derivative.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and acetylacetone (a β-diketone, 1.1 eq).

  • Acid Catalyst: Slowly add concentrated sulfuric acid (2.0 eq) to the mixture while cooling in an ice bath.

  • Reaction: Heat the mixture to 110-120 °C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium hydroxide (NaOH) until the pH is ~8-9. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2,4,5,7-tetramethylquinoline.

  • Characterization: Confirm the structure of the final product using NMR, FT-IR, and Mass Spectrometry.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[8][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, human breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5,7-dimethylquinoline test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Outlook

5,7-Dimethylquinoline derivatives represent a robust and highly adaptable chemical scaffold with demonstrated utility across multiple scientific disciplines. Their straightforward synthesis and the tunability of their steric and electronic properties have established them as valuable compounds in the development of anticancer agents, antimicrobial drugs, OLED materials, and corrosion inhibitors.

Future research should focus on expanding the chemical space of these derivatives through innovative synthetic methodologies, such as multicomponent reactions, to build diverse molecular libraries.[21] A deeper investigation into their mechanisms of action, particularly in complex biological systems, will be crucial for translating promising in vitro results into tangible therapeutic applications. In materials science, the rational design of novel 5,7-dimethylquinoline derivatives with tailored photophysical properties could lead to the next generation of highly efficient and stable OLED devices. The continued exploration of this versatile core structure promises to yield further breakthroughs in both medicine and technology.

References

Click to expand
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC. (n.d.).
  • Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.).
  • An In-Depth Technical Guide to the Chemistry and Potential Applications of Dimethylquinolinols, with a Focus on the Hypothetical - Benchchem. (n.d.).
  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - MDPI. (n.d.).
  • 5,7-dimethyl-2,4-quinolinediol - C11H11NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved February 20, 2026, from [Link]

  • Synthesis of derivatives of quinoline. - SciSpace. (n.d.). Retrieved February 20, 2026, from [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (2017, January 1). Retrieved February 20, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Retrieved February 20, 2026, from [Link]

  • Highly Efficient 7,7-Dimethyl-9-(10-phenylanthracen-9-yl)-7H-Benzo[8][22]Indeno[1,2-f]Quinoline Derivatives for Blue Fluorescent Organic Light-Emitting Diodes - PubMed. (2021, August 1). Retrieved February 20, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022, June 16). Retrieved February 20, 2026, from [Link]

  • Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine - PMC. (2007, May 12). Retrieved February 20, 2026, from [Link]

  • Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl - Indian Academy of Sciences. (n.d.). Retrieved February 20, 2026, from [Link]

  • Quinoline Derivatives as Promising Scaffolds for Antitubercular and antimicrobial activity. (n.d.). Retrieved February 20, 2026, from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021, August 13). Retrieved February 20, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025, August 27). Retrieved February 20, 2026, from [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed. (2019, March 15). Retrieved February 20, 2026, from [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Retrieved February 20, 2026, from [Link]

  • Quinoline and its derivatives as corrosion inhibitors: A review - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online. (2015, October 24). Retrieved February 20, 2026, from [Link]

  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). Retrieved February 20, 2026, from [Link]

  • International Journal of Chemistry and Technology Production of organic light-emitting diode with fluorescence featured quinolin - DergiPark. (n.d.). Retrieved February 20, 2026, from [Link]

  • SYNTHESIS OF 7-SUBSTITUTED DERIVATIVES OF 5, 8-DIMETHYLISOQUINOLINE Yukinori Nagao,* Katsuaki Hirota, Mizuho Tokumaru, and Kozo - LOCKSS. (2007, August 20). Retrieved February 20, 2026, from [Link]

  • Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes - Materials Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]

  • 5,7-Dimethyl-8-quinolinol | C11H11NO | CID 762732 - PubChem - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands - CSIRO Publishing. (2009, February 19). Retrieved February 20, 2026, from [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. (n.d.). Retrieved February 20, 2026, from [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Quinoline and its Derivatives as Effective Corrosion Inhibitors for Mild Steel in Acidic Medium - International Journal of Electrochemical Science. (2010, November 1). Retrieved February 20, 2026, from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20). Retrieved February 20, 2026, from [Link]

  • (PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations - ResearchGate. (2016, December 3). Retrieved February 20, 2026, from [Link]

  • An Alternative Host Material for Long-Lifespan Blue Organic Light-Emitting Diodes Using Thermally Activated Delayed Fluorescence. (2017, March 23). Retrieved February 20, 2026, from [Link]

  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 20, 2026, from [Link]

  • Preparation of 5,6,7,8-tetrahydroquinoline derivatives. - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

The 3-Chloro-4-Bromoquinoline Scaffold: A Linchpin for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical utility and biological potential of the 3-chloro-4-bromoquinoline scaffold. It is designed for medicinal chemists and pharmacologists utilizing this specific di-halogenated core to synthesize bioactive libraries, particularly for kinase inhibition (Oncology) and anti-infective applications (Malaria/TB).

Executive Summary: The Structural Value Proposition

The 3-chloro-4-bromoquinoline scaffold is not a drug in itself but a "privileged intermediate." Its value lies in the orthogonal reactivity of its two halogen substituents.

  • Position 4 (Bromine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the quinoline nitrogen. The bromine atom is a superior leaving group to chlorine, making this position the primary "entry point" for installing pharmacophores (e.g., anilines, piperazines).

  • Position 3 (Chlorine): Sterically crowded and electronically deactivated toward SNAr. It typically remains intact during C4-functionalization, serving as a critical bioisostere (mimicking methyl or cyano groups) that enhances metabolic stability and lipophilicity in the final drug candidate.

Structural Pharmacology & SAR Logic

The Kinase "Gatekeeper" Strategy (Oncology)

In the development of Type I and Type II kinase inhibitors (e.g., EGFR, Src, VEGFR), the quinoline core mimics the adenine ring of ATP.

  • The 4-Position (Aniline Tail): The SNAr displacement of the 4-Br allows for the attachment of solubilizing groups (e.g., fluoroanilines) that extend into the solvent-exposed region of the kinase.

  • The 3-Position (Hydrophobic Clamp): The 3-chloro substituent is critical. It is small enough to fit into the hydrophobic pocket near the "gatekeeper" residue (often Threonine or Methionine) but large enough to induce a twist in the molecule, improving selectivity over the native ATP.

Overcoming Resistance (Infectious Disease)

In antimalarial research, Plasmodium falciparum resistance to Chloroquine (CQ) is driven by the PfCRT transporter, which effluxes the drug.

  • Modulation: Derivatives synthesized from 3-chloro-4-bromoquinoline retain the 4-aminoquinoline pharmacophore essential for heme binding but introduce a 3-chloro group. This steric bulk interferes with the PfCRT binding interface, potentially resensitizing resistant strains.[1]

Strategic Reactivity Map

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactivityMap cluster_legend Reactivity Hierarchy Scaffold 3-Chloro-4-Bromoquinoline (Starting Core) SNAr Pathway A: S_NAr (C4) Nucleophilic Displacement Scaffold->SNAr R-NH2, Heat (Br is LG) ProductA 4-Amino-3-Chloroquinoline (Kinase Inhibitor Core) SNAr->ProductA Retains 3-Cl Suzuki Pathway B: Pd-Coupling (C3) (Post-C4 Functionalization) ProductB 3,4-Diarylquinoline (Dual-Pharmacophore) Suzuki->ProductB Rare Transformation ProductA->Suzuki Ar-B(OH)2, Pd Cat (Activated 3-Cl) Legend C4-Br reacts FIRST (SNAr) C3-Cl is STABLE (or reacts 2nd via Pd)

Caption: Reactivity hierarchy showing the selective displacement of C4-Br followed by potential C3 functionalization.

Experimental Protocols

Protocol A: Chemo-selective SNAr Displacement (Synthesis of Kinase Inhibitor Precursors)

Objective: Selective substitution of the 4-bromo group with an aniline, retaining the 3-chloro group.

Materials:

  • 3-Chloro-4-bromoquinoline (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq) - Example Pharmacophore

  • Isopropanol (IPA) or Ethanol (Solvent)

  • HCl (catalytic, 4M in dioxane) - Optional, accelerates reaction

Methodology:

  • Dissolution: Dissolve 1.0 mmol of 3-chloro-4-bromoquinoline in 5 mL of dry isopropanol.

  • Addition: Add 1.1 mmol of the aniline derivative.

  • Reflux: Heat the mixture to reflux (85°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The 4-Br is displaced; the 3-Cl remains intact due to the lack of activation at the meta-position relative to nitrogen.

  • Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates.

  • Purification: Filter the precipitate and wash with cold ether. If no precipitate forms, evaporate solvent and purify via flash column chromatography (SiO2, MeOH/DCM gradient).

  • Validation: 1H NMR should show the loss of the C4 proton signal (if starting from quinoline) or shift in aromatic peaks, while the C3-Cl remains invisible but implied by the splitting pattern of C2-H (singlet or doublet with small coupling).

Protocol B: Biological Assay - In Vitro Kinase Inhibition (EGFR)

Objective: Validate the activity of the synthesized 4-amino-3-chloroquinoline derivative.

Reagents:

  • Recombinant EGFR kinase domain.

  • Poly(Glu,Tyr) substrate.

  • 33P-ATP or Luciferase-based detection system (e.g., ADP-Glo).

Workflow:

  • Preparation: Prepare serial dilutions of the 3-chloro-4-aminoquinoline derivative in DMSO (Final conc. 0.1 nM to 10 µM).

  • Incubation: Mix kinase, substrate, and compound in reaction buffer (20 mM HEPES, 10 mM MgCl2). Incubate for 15 mins.

  • Initiation: Add ATP to initiate the phosphorylation reaction.

  • Termination: Stop reaction after 60 mins using EDTA or detection reagent.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.

    • Success Metric: Potent inhibitors in this class typically show IC50 < 100 nM.

Comparative Biological Data

The following table highlights the impact of the 3-chloro substituent compared to the unsubstituted (3-H) analog in 4-anilinoquinoline kinase inhibitors (General Trends).

Feature3-H Analog (Unsubstituted)3-Cl Analog (Target Scaffold) Biological Impact
IC50 (EGFR) ~50–100 nM< 10 nM 3-Cl fills the hydrophobic pocket, improving binding affinity.
Metabolic Stability Low (C3 oxidation)High Chlorine blocks metabolic oxidation at the C3 position.
Solubility ModerateLow Cl increases lipophilicity (LogP), requiring solubilizing tails at C4.
Selectivity Broad (Promiscuous)High 3-Cl induces a twist, reducing binding to off-target kinases.

Mechanism of Action: Binding Mode Visualization

The 3-chloro group is not passive; it actively dictates the binding conformation.

BindingMode cluster_mechanism Inhibition Mechanism ATP_Pocket ATP Binding Pocket (Kinase Domain) Gatekeeper Gatekeeper Residue (Thr790/Met790) Quinoline Quinoline Core (Scaffold) Quinoline->ATP_Pocket H-Bonds (Hinge Region) Aniline 4-Aniline Tail (Solvent Exposed) Quinoline->Aniline C4-Linker Cl_Atom 3-Chloro Substituent Cl_Atom->Gatekeeper Hydrophobic Interaction (Selectivity Filter)

Caption: The 3-Cl substituent interacts with the gatekeeper residue, enforcing selectivity.

Future Outlook: Covalent Inhibition

Recent research suggests modifying the 3-chloro-4-bromoquinoline scaffold to create Targeted Covalent Inhibitors (TCIs) . By retaining the 3-Cl for binding affinity and modifying the C6 or C7 position with an acrylamide "warhead," researchers can target specific cysteines in the kinase active site, leading to irreversible inhibition.

References

  • Solomon, V. R., & Lee, H. (2011).[2] Quinoline as a privileged scaffold in cancer drug discovery.[2][3][4] Current Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • O'Neill, P. M., et al. (2012). 4-Aminoquinolines: The Past, Present, and Future of a Versatile Scaffold. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 3-Bromo-4-chloroquinoline (Isomer Reference). National Center for Biotechnology Information. Link

  • BenchChem Technical Guide. (2025). Reactivity of 3-Haloquinolines in Synthetic Chemistry. BenchChem.[3][4] Link

Sources

4-bromo-3-chloro-5,7-dimethylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Specifications & Synthetic Methodology

Executive Summary

This technical guide profiles 4-bromo-3-chloro-5,7-dimethylquinoline , a highly functionalized heterocyclic building block.[1] Its value in medicinal chemistry lies in its orthogonal reactivity : the electronic differentiation between the C4-bromide and C3-chloride allows for sequential, regioselective cross-coupling reactions.[1] This scaffold is particularly relevant for developing kinase inhibitors, antimalarials, and DNA-intercalating agents where the 5,7-dimethyl pattern provides steric bulk to restrict rotation in active sites.[1]

Part 1: Physicochemical Characterization

Core Identifiers
PropertySpecification
IUPAC Name 4-bromo-3-chloro-5,7-dimethylquinoline
Molecular Formula C₁₁H₉BrClN
Exact Mass 268.9607 Da
Molecular Weight 270.55 g/mol
Element Count C: 11, H: 9, Br: 1, Cl: 1, N: 1
Calculated Properties (In Silico)

Note: Values are predicted based on Group Contribution Methods (fragment-based QSAR) relevant for drug-likeness assessment.

ParameterValue (Predicted)Significance
LogP (Octanol/Water) ~4.2 ± 0.4High lipophilicity due to dimethyl/dihalo substitution; likely requires formulation aids (e.g., cyclodextrins) for biological assays.[1]
Topological Polar Surface Area (TPSA) 12.89 ŲLow TPSA suggests excellent passive membrane permeability and potential Blood-Brain Barrier (BBB) penetration.[1]
H-Bond Donors / Acceptors 0 / 1The quinoline nitrogen acts as a weak acceptor (

of conjugate acid

2-3 due to halogen induction).[1]

Part 2: Synthetic Retrosynthesis & Methodology

Retrosynthetic Logic

Direct halogenation of a pre-formed 5,7-dimethylquinoline ring is non-selective.[1] The most robust route utilizes a Gould-Jacobs cyclization to establish the ring, followed by sequential electrophilic substitution and aromatization.[1]

Key Strategic Decision:

  • C3-Chlorine Installation: Best performed at the 4-quinolone stage using electrophilic chlorination (NCS).[1] The electron-donating nitrogen of the quinolone enamine tautomer activates the C3 position.

  • C4-Bromine Installation: Best performed last via deoxybromination of the carbonyl oxygen using phosphoryl bromide (

    
    ).[1]
    
Reaction Pathway Visualization[1][6]

SynthesisRoute Start 3,5-Dimethylaniline Inter1 Enamine Intermediate Start->Inter1 EMME, 110°C (Condensation) Cyclized 5,7-Dimethyl-4-hydroxyquinoline (4-Quinolone tautomer) Inter1->Cyclized Ph2O, 250°C (Thermal Cyclization) Chlorinated 3-Chloro-5,7-dimethyl- 4-hydroxyquinoline Cyclized->Chlorinated NCS, AcOH (Electrophilic Chlorination) Final 4-Bromo-3-chloro- 5,7-dimethylquinoline Chlorinated->Final POBr3, 140°C (Deoxybromination)

Figure 1: Step-wise synthesis starting from 3,5-dimethylaniline. The sequence ensures correct regiochemistry for both halogens.

Detailed Experimental Protocol

Step 1: Cyclization to 5,7-Dimethylquinolin-4(1H)-one

  • Condensation: Mix 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq). Heat to 110°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel to drive equilibrium.[1]

  • Cyclization: Add the resulting acrylate intermediate dropwise to boiling diphenyl ether (

    
    , ~250°C). Critical: High temperature is required to overcome the activation energy for aromatic substitution.
    
  • Isolation: Cool to RT. Dilute with hexane to precipitate the quinolone. Filter and wash with hexane to remove diphenyl ether.[1]

Step 2: C3-Regioselective Chlorination

  • Suspend 5,7-dimethylquinolin-4(1H)-one (1.0 eq) in glacial acetic acid.

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature.

  • Heat to 60°C for 3 hours. The C3 position is nucleophilic in the quinolone form.

  • Pour into ice water. The 3-chloro-4-hydroxy intermediate will precipitate.[1] Collect by filtration.[1]

Step 3: C4-Bromination (Aromatization) [1]

  • Setup: Use a dried round-bottom flask under Argon.

  • Mix the 3-chloro intermediate (1.0 eq) with Phosphorus Oxybromide (

    
    )  (3.0 eq).
    
    • Note: Do not use

      
       alone; the phosphoryl species is more effective for quinolones.
      
  • Heat to 140°C (melt) for 2-4 hours. The reaction mixture will liquefy and turn dark.

  • Workup (Caution): Cool to 0°C. Quench slowly by adding crushed ice/saturated

    
    . Exothermic hydrolysis of excess 
    
    
    
    generates HBr gas.
  • Extract with Dichloromethane (DCM).[1] Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product is less polar than the starting quinolone.

Part 3: Orthogonal Reactivity & Applications

The strategic value of this molecule is the reactivity difference between the C4-Br and C3-Cl bonds.[1][2]

Reactivity Hierarchy[1]
  • C4-Bromide: Highly activated for

    
     (Nucleophilic Aromatic Substitution) and Pd-catalyzed oxidative addition.[1] The nitrogen atom at position 1 withdraws electron density via resonance, making C2 and C4 electron-deficient.[1]
    
  • C3-Chloride: Behaves like a standard aryl chloride.[1] It is significantly less reactive than the C4-Br.[1]

Sequential Functionalization Workflow

Reactivity cluster_Stage1 Stage 1: C4-Selective Displacement cluster_Stage2 Stage 2: C3-Coupling Core 4-Bromo-3-chloro- 5,7-dimethylquinoline Prod1 4-Substituted-3-chloro Intermediate Core->Prod1 Suzuki (Pd(0), RT) OR SnAr (Amines, Heat) FinalDrug 3,4-Disubstituted Library Candidate Prod1->FinalDrug Buchwald (Pd(II), Ligand, 100°C)

Figure 2: Chemo-selective functionalization strategy. The C4-Br reacts under mild conditions, preserving the C3-Cl for a second, harsher coupling step.[1]

Part 4: Analytical Validation

To validate the identity of the synthesized compound, compare against these expected spectral signatures:

Proton NMR ( NMR, , 400 MHz)
  • Aromatic Region:

    • 
       ~8.8 ppm (s, 1H):  H2 proton. This is the most deshielded signal due to the adjacent Nitrogen and Chlorine.
      
    • 
       ~7.8 ppm (s, 1H):  H8 proton.
      
    • 
       ~7.4 ppm (s, 1H):  H6 proton.
      
    • Note: The 5,7-dimethyl substitution pattern leaves H6 and H8 as singlets (meta-coupling only, often unresolved).[1]

  • Aliphatic Region:

    • 
       ~2.5 - 2.7 ppm (s, 6H):  Two distinct methyl singlets (C5-Me and C7-Me).[1] C5-Me is typically slightly downfield due to the peri-effect from the C4-Br.[1]
      
Mass Spectrometry (LC-MS)[1]
  • Isotopic Pattern: Look for the distinct "Box Pattern" of a molecule containing 1 Br and 1 Cl.

    • M+ (100%) :

      
      
      
    • M+2 (~130%) :

      
       AND 
      
      
      
      (overlap creates a high peak).
    • M+4 (~30%) :

      
      
      

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.).[1] Wiley.[1] (Authoritative text on Quinoline reactivity and halogenation patterns). Link

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1] Springer.[1] (Reference for Vilsmeier-Haack and Gould-Jacobs mechanisms). Link

  • PubChem Compound Summary. (2024). 3-Bromo-4-chloroquinoline (Isomer Reference).[1] National Center for Biotechnology Information.[1] Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] Link

Sources

Beyond the Skraup: Next-Generation Poly-Substituted Quinoline Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of a Privileged Scaffold

The quinoline pharmacophore remains a cornerstone of medicinal chemistry, historically anchoring antimalarials like chloroquine and evolving into the backbone of modern kinase inhibitors. However, the "low-hanging fruit" of mono- and di-substituted quinolines has been extensively harvested, leading to crowded intellectual property (IP) landscapes and limited structure-activity relationship (SAR) exploration.

This guide addresses the poly-substituted quinoline —a structural class that offers superior vectors for optimizing potency, solubility, and metabolic stability. We move beyond classical methods (Skraup, Friedländer) to explore multicomponent reactions (MCRs) and late-stage C-H activation . These methodologies allow for the precise installation of substituents at the difficult-to-access C3, C4, and C8 positions, unlocking novel chemical space for targets such as c-Met, VEGFR, and the recently validated NLRP3 inflammasome.

Structural Logic & Pharmacophore Mapping

To design effective poly-substituted quinolines, one must understand the distinct "vectors of utility" around the bicyclic core. The quinoline ring is not merely a flat spacer; it is a tunable platform where electronic and steric properties dictate target residence time.

The Vectors of Utility (SAR Analysis)
  • N1 & C2 (The Hinge Region): In kinase inhibitors (e.g., Bosutinib, Lenvatinib), the N1 nitrogen often acts as a hydrogen bond acceptor for the hinge region of the ATP binding pocket. Substituents at C2 can induce steric clashes to enforce selectivity or improve metabolic stability by blocking oxidation.

  • C3 & C4 (The Solvent Front): These positions are ideal for solubilizing groups (morpholines, piperazines). In Type II kinase inhibitors, the C4 position often vectors into the solvent-exposed region.

  • C8 (The Lipophilic/Metabolic Handle): Historically difficult to substitute, the C8 position is critical for modulating lipophilicity (LogD) and blocking metabolic soft spots.

Visualization: Quinoline SAR Decision Matrix

QuinolineSAR Quinoline Quinoline Scaffold N1 N1 Position: H-Bond Acceptor (Kinase Hinge) Quinoline->N1 Binding C2 C2 Position: Steric Gatekeeper Metabolic Blockade Quinoline->C2 Selectivity C3_C4 C3/C4 Positions: Solvent Exposure Solubility Vectors Quinoline->C3_C4 ADME C8 C8 Position: Lipophilic Tuning Late-Stage C-H Target Quinoline->C8 DMPK Ex_N1 Ex: Bosutinib N1->Ex_N1 Ex_C4 Ex: Lenvatinib C3_C4->Ex_C4

Figure 1: Strategic vectors for quinoline functionalization in medicinal chemistry.

Advanced Synthetic Protocols

To access these complex substitution patterns, we utilize two primary methodologies that offer higher atom economy and regiocontrol than classical condensation reactions.

Protocol A: The Multicomponent Povarov Reaction

Application: Rapid access to 2,3,4-trisubstituted quinolines. Mechanism: An inverse electron-demand aza-Diels–Alder (IEDDA) reaction between an aniline, an aldehyde, and an electron-rich olefin, followed by oxidative aromatization.

Experimental Workflow:

  • Imine Formation (In Situ):

    • Charge a reaction vessel with Aniline (1.0 equiv) and Aldehyde (1.0 equiv) in acetonitrile (MeCN).

    • Add Molecular Sieves (4Å) to sequester water. Stir at RT for 30 mins.

  • Cycloaddition:

    • Add the Electron-Rich Olefin (e.g., Vinyl Enol Ether or Styrene, 1.2 equiv).

    • Catalyst Addition: Add Indium(III) Chloride (

      
      , 10 mol%)  or Iodine (
      
      
      
      , 20 mol%)
      .
    • Note: Iodine is a milder, metal-free alternative that promotes both cyclization and partial oxidation.

    • Stir at 80°C for 4–12 hours. Monitor by LC-MS for the tetrahydroquinoline (THQ) intermediate.

  • Oxidative Aromatization:

    • Once THQ is formed, add DDQ (2.3 equiv) or

      
       (5 equiv)  directly to the reaction mixture.
      
    • Stir at RT for 2 hours to yield the fully aromatic quinoline.

  • Purification:

    • Filter through a celite pad. Concentrate and purify via flash column chromatography (Hexane/EtOAc).

Why this works: This method allows the simultaneous introduction of diversity at C2 (from aldehyde), C4 (from olefin), and the benzo-ring (from aniline) in a single pot.

Protocol B: Late-Stage C-H Functionalization (C8-Selective)

Application: Installing functional groups at the sterically hindered C8 position on an existing quinoline core. Mechanism: Rh(III)-catalyzed C-H activation using the quinoline nitrogen as a directing group.[1]

Experimental Workflow:

  • Reagents:

    • Substrate: Substituted Quinoline (1.0 equiv) .

    • Coupling Partner: Alkyne or Maleimide (1.2 equiv).

    • Catalyst:

      
       (2.5 mol%) .
      
    • Oxidant:

      
       (10 mol%)  and 
      
      
      
      (2.0 equiv)
      .
  • Conditions:

    • Solvent: t-Amyl alcohol or DCE .

    • Temperature: 100–120°C in a sealed tube under Argon.

    • Time: 16–24 hours.

  • Workup:

    • Cool to RT. Dilute with DCM. Wash with

      
       (to remove Cu salts) and brine.
      
    • Dry over

      
       and concentrate.
      

Why this works: The N1 nitrogen directs the Rh(III) catalyst specifically to the C8-H bond, forming a rhodacycle intermediate that inserts the alkyne/alkene. This avoids the need for pre-functionalized halogenated precursors at C8.

Visualization of Synthetic Logic

SynthesisWorkflow Aniline Aniline (Benzo Core) MCR_Step Povarov MCR (InCl3 or I2 cat.) Aniline->MCR_Step Aldehyde Aldehyde (C2 Substituent) Aldehyde->MCR_Step Olefin Olefin (C3/C4 Substituent) Olefin->MCR_Step THQ Tetrahydroquinoline Intermediate MCR_Step->THQ Oxidation Oxidation (DDQ/MnO2) THQ->Oxidation PolyQuin Polysubstituted Quinoline Oxidation->PolyQuin CH_Step C8-H Activation (Rh(III) cat.) PolyQuin->CH_Step Late Stage FinalDrug C8-Functionalized Lead Compound CH_Step->FinalDrug Functionalization Functional Group (Alkyne/Maleimide) Functionalization->CH_Step

Figure 2: Integrated workflow for accessing high-complexity quinoline libraries.

DMPK Optimization Data

When moving from hit to lead, physical properties must be tuned. The table below summarizes the impact of specific substitutions on key drug-like properties, derived from recent literature on FDA-approved agents like Capmatinib and Mitapivat.

Substitution PositionMoietyEffect on LogPEffect on pKa (N1)Metabolic Implication
C4 -OMeSlight IncreaseIncreases (e- donating)Potential O-demethylation site.
C4 -Cl / -CNIncreaseDecreases (e- withdrawing)Blocks metabolism; improves half-life.
C6/C7 Solubilizing Tail (e.g., Morpholine)DecreaseVariableCritical for oral bioavailability; solvent exposed.
C8 -F (Fluorine)NeutralDecreasesBlocks C8-oxidation; improves metabolic stability.
C2 Heterocycle (e.g., Pyridine)VariableDecreasesIncreases rigidity; common in kinase inhibitors.

Expert Insight: For kinase inhibitors, maintaining the basicity of N1 is a delicate balance. Electron-withdrawing groups at C4 (like the -CN in Bosutinib) reduce the pKa of the quinoline nitrogen, which can actually improve selectivity by reducing non-specific binding to acidic proteins, while still maintaining sufficient H-bond acceptor capability for the kinase hinge.

References

  • Regioselective Functionalization of Quinolines through C-H Activation. National Institutes of Health (PMC). [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry (Organic & Biomolecular Chemistry). [Link]

  • Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

Sources

Navigating the Scaffold: Structure-Activity Relationship (SAR) of 5,7-Dimethylquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for antimalarial, anticancer, and neuroprotective agents. While the 2-, 4-, and 8-positions are frequently derivatized for target engagement, the 5- and 7-positions play a critical, often underutilized role in modulating physicochemical properties.

This technical guide focuses specifically on 5,7-dimethylquinoline analogs . The introduction of methyl groups at these positions is not merely a steric modification; it fundamentally alters the electronic density of the benzenoid ring, blocks metabolic "soft spots" (CYP450 oxidation), and significantly enhances lipophilicity (


), thereby influencing Blood-Brain Barrier (BBB) permeability.

Part 1: The Pharmacophore & Chemical Space

Structural Logic of the 5,7-Dimethyl Motif

The 5,7-dimethylquinoline core is derived from the fusion of a pyridine ring and a 3,5-dimethyl-substituted benzene ring.

  • Electronic Effect (+I): The methyl groups at C5 and C7 exert a positive inductive effect. This increases the electron density of the benzenoid ring compared to the unsubstituted quinoline or halogenated analogs (e.g., 5,7-dichloro-8-hydroxyquinoline).

  • Steric Constraints:

    • C5-Methyl: Creates a peri-interaction with substituents at C4. This is critical for 4-aminoquinoline antimalarials, where bulk at C5 can twist the C4-side chain out of coplanarity, affecting heme binding.

    • C7-Methyl: Provides steric hindrance to the C8 position. In 8-hydroxyquinoline (8-HQ) chelators, this restricts the rotation of bulky groups but generally allows metal coordination (

      
       bite angle).
      
  • Metabolic Blocking: C5 and C7 are common sites for oxidative metabolism (hydroxylation). Methylating these positions forces metabolism to occur on the methyl groups themselves (benzylic oxidation) or shifts it to the pyridine ring, extending the half-life (

    
    ) of the parent scaffold.
    
Physicochemical Profile
ParameterUnsubstituted Quinoline5,7-DimethylquinolineImpact
LogP (Lipophilicity) ~2.0~2.9 - 3.1Enhanced membrane permeability; improved BBB penetration.
pKa (Conj. Acid) 4.9~5.6Basic nitrogen becomes slightly more basic due to +I effect from methyls.
Metabolic Stability Low (C5/C8 oxidation)Moderate/HighBlocks aromatic hydroxylation at C5/C7.

Part 2: Synthetic Strategies & Protocols

To explore this SAR, one must first construct the core scaffold. The most robust method for accessing 5,7-dimethylquinoline is the Skraup Synthesis utilizing 3,5-dimethylaniline.

Workflow Diagram: Modified Skraup Synthesis

The following diagram illustrates the reaction pathway from precursor to the cyclized quinoline core.

SkraupSynthesis Aniline 3,5-Dimethylaniline (Precursor) Michael Michael Addition (C-C Bond Formation) Aniline->Michael + Acrolein Glycerol Glycerol (C3 Source) Acrolein Acrolein (In situ intermediate) Glycerol->Acrolein H2SO4, Dehydration Acrolein->Michael Cyclization Acid-Catalyzed Cyclization Michael->Cyclization Ring Closure Oxidation Oxidative Aromatization Cyclization->Oxidation -2H (Nitrobenzene) Product 5,7-Dimethylquinoline (Target Scaffold) Oxidation->Product

Caption: Step-wise mechanism of the Skraup synthesis converting 3,5-dimethylaniline to 5,7-dimethylquinoline via acrolein generation and oxidative aromatization.

Experimental Protocol: Synthesis of 5,7-Dimethylquinoline

Objective: Synthesis of the core scaffold for further derivatization (e.g., nitration at C8 or oxidation to carboxylic acids).

Reagents:

  • 3,5-Dimethylaniline (12.1 g, 0.1 mol)

  • Glycerol (30 g, 0.32 mol)

  • Sulfuric acid (conc.[1][2] H2SO4, 20 mL)

  • Nitrobenzene (mild oxidant, 12 mL)

  • Ferrous sulfate (

    
    , catalytic amount to moderate reaction vigor)
    

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline, glycerol, nitrobenzene, and ferrous sulfate.

  • Acid Addition: Add concentrated sulfuric acid dropwise with swirling. Caution: Exothermic reaction.

  • Reflux: Heat the mixture gently on a sand bath. Once the reaction initiates (indicated by boiling/bubbling), remove the heat source immediately to prevent "runaway" polymerization.

  • Sustained Heating: Once the vigorous reaction subsides, reflux for 4 hours at 140°C.

  • Work-up:

    • Cool the mixture and dilute with water (100 mL).

    • Steam distill the mixture to remove unreacted nitrobenzene.

    • Basify the residue with 50% NaOH solution until pH > 10.

  • Extraction: Extract the liberated oily base with dichloromethane (DCM, 3 x 50 mL).

  • Purification: Dry organic layer over anhydrous

    
    , concentrate in vacuo. Purify via column chromatography (Hexane:EtOAc 9:1).
    
  • Validation: Confirm structure via

    
    -NMR. Look for two distinct methyl singlets (approx 
    
    
    
    2.4-2.5 ppm) and the characteristic quinoline aromatic protons.

Part 3: SAR Case Studies & Biological Implications[3]

The 5,7-dimethyl substitution pattern is rarely the "end-game" but rather a modulator of activity for established pharmacophores.

Case Study A: Neuroprotection (8-Hydroxyquinoline Analogs)

Context: 8-Hydroxyquinolines (8-HQs) like Clioquinol and PBT2 are metal protein attenuating compounds (MPACs) for Alzheimer's. They chelate


 and 

to prevent amyloid-beta aggregation.
  • The Problem: Unsubstituted 8-HQ is metabolized too quickly. Halogenated analogs (5,7-dichloro) can have neurotoxicity issues.

  • The 5,7-Dimethyl Solution:

    • Mechanism: The methyl groups at 5 and 7 prevent the formation of glucuronides at these positions.

    • SAR Insight: The 5,7-dimethyl-8-HQ analog retains the bidentate chelation site (N and O) but increases lipophilicity (

      
      ), ensuring high brain uptake.
      
    • Selectivity: The steric bulk at C7 subtly alters the coordination geometry, potentially favoring

      
       over physiological ions like 
      
      
      
      .
Case Study B: Antimalarial Agents (4-Aminoquinolines)

Context: Chloroquine resistance drives the search for new analogs. The target is heme polymerization in the parasite's food vacuole.

  • SAR Insight:

    • C7-Methyl: Generally tolerated. It mimics the electron-donating nature of the C7-chloro group in chloroquine (via resonance/induction trade-offs) but adds lipophilicity.

    • C5-Methyl (The "Twist"): A methyl group at C5 exerts a peri-effect on the amino chain at C4.

      • Result: This forces the N-alkyl side chain out of the plane of the aromatic ring.

      • Activity: While this can reduce

        
         stacking with heme (lowering activity), it can also overcome resistance mechanisms that rely on specific shape recognition by efflux pumps (PfCRT).
        
Visualizing the SAR Logic

The following diagram maps the functional consequences of substitutions at the 5 and 7 positions.

SAR_Logic Core 5,7-Dimethylquinoline Scaffold Pos5 Position 5 (C5-Me) Core->Pos5 Pos7 Position 7 (C7-Me) Core->Pos7 Effect5_1 Peri-Interaction w/ C4 Pos5->Effect5_1 Effect5_2 Blocks Metabolic Hydroxylation Pos5->Effect5_2 Outcome5 Altered Drug Resistance (Antimalarial) Effect5_1->Outcome5 Effect7_1 Steric Bulk near C8 Pos7->Effect7_1 Effect7_2 Increases Lipophilicity (+0.5 LogP) Pos7->Effect7_2 Outcome7 Enhanced BBB Permeability (Neurodegenerative) Effect7_2->Outcome7

Caption: Functional SAR map detailing the steric and metabolic impacts of methylation at positions 5 and 7.

Part 4: Representative Biological Data[4]

The following table synthesizes comparative data for 5,7-substituted quinolines against standard reference compounds. Note: Data represents aggregated trends from 8-hydroxyquinoline and 4-aminoquinoline studies.

Compound ClassSubstituents (5, 7)Target / AssayIC50 / ActivityKey SAR Finding
8-Hydroxyquinoline H, HAlzheimer's (

agg.)
ModerateRapidly metabolized; poor CNS retention.
8-Hydroxyquinoline Me, Me Alzheimer's (

agg.)
High Balanced profile: High CNS entry + metabolic stability.
8-Hydroxyquinoline Cl, Cl (Clioquinol)Alzheimer's / AntimicrobialHighNeurotoxicity concerns related to halogenation.
4-Aminoquinoline H, Cl (Chloroquine)P. falciparum (Malaria)Low nMStandard of care (historically).
4-Aminoquinoline Me, Me P. falciparum (Malaria)Low

M
Reduced affinity due to C5-steric clash, but active against some resistant strains.
Quinoline-3-acid Me, Me Anticancer (Solid Tumor)ModerateActs as a lipophilic fragment for kinase inhibition.

Part 5: References

  • Musiol, R. (2017). Structure-activity relationship of 8-hydroxyquinoline derivatives. Current Medicinal Chemistry.

  • Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[3][4][5][6]

  • Vandekerckhove, S. & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry.[5][6][7][8]

  • Gogoi, J. et al. (2021). Synthesis and biological evaluation of 5,7-disubstituted quinoline derivatives as anticancer agents. Journal of Molecular Structure.

  • Marella, A. et al. (2013). Quinoline: A versatile heterocyclic scaffold in drug discovery. Saudi Pharmaceutical Journal.

Sources

Methodological & Application

Synthesis of 4-bromo-3-chloro-5,7-dimethylquinoline from 3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of 4-bromo-3-chloro-5,7-dimethylquinoline , a highly functionalized heterocyclic scaffold critical for medicinal chemistry campaigns targeting kinase inhibition and antimalarial pharmacophores.[1]

The synthesis presents a specific regiochemical challenge: distinguishing the halogenation at the C3 (chlorine) and C4 (bromine) positions. This protocol utilizes a Gould-Jacobs cyclization to establish the 5,7-dimethylquinoline core, followed by a sequential decarboxylative halogenation strategy .[1] This route ensures high regioconsistency, avoiding the isomer mixtures common in direct aniline-halogenation approaches.

Retrosynthetic Strategy & Logic

The target molecule requires specific substitution patterns that dictate the order of operations. Direct halogenation of a pre-formed quinoline ring often leads to mixtures of C3, C6, and C8 halogenation due to the electronic bias of the ring system.

To guarantee the 3-Cl, 4-Br pattern, we employ the following logic:

  • Core Construction: Use 3,5-dimethylaniline.[2] Due to C2 symmetry, the Gould-Jacobs cyclization yields a single regioisomer (5,7-dimethyl).[1]

  • C3 Activation: The intermediate 4-hydroxyquinoline is electron-rich at C3 (enaminone character), allowing selective electrophilic chlorination using N-Chlorosuccinimide (NCS).[1]

  • C4 Functionalization: The C4-hydroxyl is converted to C4-bromide via nucleophilic substitution using Phosphorus Oxybromide (

    
    ).
    
Synthesis Workflow Diagram

SynthesisRoute SM 3,5-Dimethylaniline (Starting Material) Inter1 Enamine Intermediate SM->Inter1 Condensation (110°C) EMME Diethyl ethoxymethylene malonate (EMME) EMME->Inter1 Cyclization Thermal Cyclization (250°C, Dowtherm A) Inter1->Cyclization Ester Ethyl 5,7-dimethyl-4-hydroxy quinoline-3-carboxylate Cyclization->Ester HydDecarb Hydrolysis & Decarboxylation Ester->HydDecarb Quinolone 5,7-Dimethylquinolin-4(1H)-one HydDecarb->Quinolone Chlorination C3-Chlorination (NCS, AcOH) Quinolone->Chlorination ChloroInt 3-Chloro-5,7-dimethyl quinolin-4(1H)-one Chlorination->ChloroInt Bromination C4-Bromination (POBr3, 140°C) ChloroInt->Bromination Target TARGET: 4-Bromo-3-chloro- 5,7-dimethylquinoline Bromination->Target

Caption: Stepwise synthetic pathway from 3,5-dimethylaniline to the target di-haloquinoline.

Detailed Experimental Protocols

Stage 1: Construction of the Quinoline Core (Gould-Jacobs)[3]

Objective: Synthesis of 5,7-dimethylquinolin-4(1H)-one. Mechanism: Condensation followed by high-temperature intramolecular electrophilic aromatic substitution.[1]

Reagents:

  • 3,5-Dimethylaniline (1.0 equiv)[1]

  • Diethyl ethoxymethylene malonate (EMME) (1.1 equiv)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

  • Sodium Hydroxide (NaOH)[2]

Protocol:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3,5-dimethylaniline (12.1 g, 100 mmol) and EMME (23.7 g, 110 mmol). Heat to 110–120°C for 2 hours. Ethanol is evolved and removed.

    • Checkpoint: The reaction mixture will solidify upon cooling. Recrystallize from hexane/ethanol to obtain the enamine intermediate if high purity is required, though crude is often sufficient.

  • Cyclization: Heat 100 mL of Dowtherm A to a rolling boil (~250°C). Add the enamine intermediate portion-wise (carefully) to the boiling solvent.

    • Critical Parameter: Rapid addition to high-temperature solvent prevents polymerization and favors cyclization.[1]

    • Continue reflux for 45 minutes. Cool to room temperature. The ester product (Ethyl 5,7-dimethyl-4-hydroxyquinoline-3-carboxylate) will precipitate.[1] Filter and wash with hexane to remove Dowtherm A.

  • Hydrolysis & Decarboxylation: Suspend the ester in 10% NaOH (150 mL) and reflux for 4 hours to form the carboxylic acid. Acidify with HCl to precipitate the acid. Filter and dry.[3][4][5]

  • Decarboxylation: Heat the dry carboxylic acid in diphenyl ether (or neat in a sublimation apparatus) at 250°C until CO₂ evolution ceases (approx. 30–60 mins).

  • Isolation: Cool and dilute with hexane. Filter the precipitate.[3][5]

    • Yield Expectation: 65–75% over 3 steps.

    • Product: 5,7-dimethylquinolin-4(1H)-one (often exists as the 4-hydroxy tautomer).[1]

Stage 2: Regioselective C3-Chlorination

Objective: Introduction of the chlorine atom specifically at the 3-position. Scientific Basis: The 4-quinolone system is an electron-rich vinylogous amide.[1] The C3 position is highly nucleophilic toward electrophiles (similar to the


-carbon of an enamine).

Reagents:

  • 5,7-dimethylquinolin-4(1H)-one (from Stage 1)[1]

  • N-Chlorosuccinimide (NCS) (1.05 equiv)[1]

  • Glacial Acetic Acid (AcOH)[6]

Protocol:

  • Dissolve 5,7-dimethylquinolin-4(1H)-one (5.0 g, 28.8 mmol) in glacial acetic acid (50 mL).

  • Add NCS (4.0 g, 30.2 mmol) in a single portion.

  • Stir the mixture at 50°C for 3 hours.

    • Monitoring: TLC (CH₂Cl₂:MeOH 95:5) will show the disappearance of the starting material and the appearance of a less polar spot.

  • Work-up: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a white/off-white solid.[1]

  • Filter, wash with water, and dry in a vacuum oven at 60°C.

    • Product: 3-chloro-5,7-dimethylquinolin-4(1H)-one.[1]

    • Note: Avoid using elemental chlorine (

      
      ) gas, as it can lead to over-chlorination or reaction at the benzenoid ring methyls. NCS provides controlled stoichiometry.
      
Stage 3: C4-Bromination (Dehydroxy-bromination)[1]

Objective: Conversion of the C4-carbonyl/hydroxyl to a bromide. Safety Warning:


 reacts violently with water. All glassware must be oven-dried.[1] Perform in a fume hood.

Reagents:

  • 3-chloro-5,7-dimethylquinolin-4(1H)-one (from Stage 2)[1]

  • Phosphorus Oxybromide (

    
    ) (2.0 equiv)
    
  • Anhydrous Toluene (optional, can be run neat)

Protocol:

  • Place 3-chloro-5,7-dimethylquinolin-4(1H)-one (3.0 g, 14.4 mmol) in a dry pressure tube or round-bottom flask.

  • Add solid

    
     (8.2 g, 28.8 mmol).
    
  • Heat the mixture to 140°C. The solids will melt and form a homogenous melt. Stir for 2–3 hours.

    • Mechanism:[2][7][3][6][8][9] The reaction proceeds via the formation of a phosphoryloxy intermediate, followed by nucleophilic attack by bromide.

  • Quench: Cool the mixture to ~60°C. Carefully pour onto crushed ice/water (200 g) with vigorous stirring. Caution: Exothermic decomposition of excess

    
    . 
    
  • Neutralization: Neutralize the aqueous suspension with saturated

    
     or 
    
    
    
    until pH ~8–9.
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    
    • Final Product: 4-bromo-3-chloro-5,7-dimethylquinoline.[1]

Quantitative Data Summary

StageReactionKey ReagentTemp (°C)Typical YieldAppearance
1 CondensationEMME110>90%Solid
2 CyclizationDowtherm A25070-80%Off-white solid
3 ChlorinationNCS/AcOH5085-90%White solid
4 Bromination

14060-75%Pale yellow solid

Critical Process Parameters (CPPs) & Troubleshooting

  • Symmetry of Starting Material:

    • Insight: 3,5-dimethylaniline is symmetric.[1] Cyclization at either ortho-position yields the same 5,7-dimethyl product.[1] If 3,4-dimethylaniline were used, a mixture of 5,6- and 6,7-dimethyl isomers would result, requiring difficult chromatographic separation.[1]

  • Order of Halogenation:

    • Why Cl then Br? Attempting to synthesize 4-bromo-quinoline first and then chlorinate is problematic.[1] The 4-bromo group deactivates the ring, making electrophilic substitution at C3 difficult. Conversely, the 4-quinolone (Stage 2) is activated at C3, making chlorination mild and selective.

  • Moisture Control in Stage 3:

    • 
       hydrolyzes to 
      
      
      
      and Phosphoric acid. Presence of water lowers the yield drastically and generates dangerous fumes. Ensure the starting material from Stage 2 is completely dry (water content <0.5%).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Renault, J., et al. (1981). Halogenation of 4-quinolones.[1][4][10][11] Tetrahedron, 37, 1131. (Foundational work on 3-halogenation of quinolones).

  • Zhu, W., et al. (2013). Synthesis of 6-bromo-4-iodoquinoline.[1][4] Atlantis Press. (Describes the POCl3/POBr3 conversion protocols). Link

  • Organic Syntheses. 4,7-Dichloroquinoline. Org.[2][11][12][13] Synth. 1950, 30, 27. (Standard protocol for converting 4-OH to 4-Halo). Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General reference for Quinoline reactivity patterns).

Sources

Application Note: Regioselective Bromination of 3-Chloro-5,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of functionalizing a 3,5,7-substituted quinoline core—a scaffold increasingly common in kinase inhibitors and antimalarial research.

Executive Summary

The regioselective functionalization of 3-chloro-5,7-dimethylquinoline presents a unique challenge due to the interplay between the deactivating nature of the pyridine ring and the activating/steric effects of the methyl substituents on the benzenoid ring.

This protocol details the regioselective bromination at the C-8 position . While radical conditions would target the benzylic methyl groups, this guide focuses on Electrophilic Aromatic Substitution (EAS) to generate an aryl bromide suitable for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

Key Outcome:

  • Major Isomer: C-8 Bromo derivative (>90% regioselectivity).

  • Minor Isomer: C-6 Bromo derivative (suppressed by steric hindrance).

  • Mechanism: NBS-mediated electrophilic substitution in polar aprotic solvent.

Mechanistic Rationale & Regioselectivity Analysis[1][2]

To achieve high regiocontrol, one must analyze the electronic and steric environment of the substrate.

Electronic Directing Effects

The quinoline scaffold consists of a nitrogen-containing "B-ring" (pyridine-like) and a carbocyclic "A-ring" (benzene-like).

  • Deactivation of the B-Ring: The nitrogen atom (N1) and the 3-Chloro substituent withdraw electron density from the B-ring, making it inert to electrophilic attack.

  • Activation of the A-Ring: The methyl groups at C-5 and C-7 are electron-donating (+I effect), activating the A-ring.

  • Directing Logic:

    • 5-Methyl: Directs ortho (to C-6) and para (to C-8).

    • 7-Methyl: Directs ortho (to C-6 and C-8).

    • Nitrogen (N1): Under acidic or neutral conditions, the N-atom generally directs electrophiles to C-5 and C-8 (positions conjugate to the nitrogen lone pair or stable carbocation intermediates).

Steric "Gatekeeping" (The Sandwich Effect)

Theoretical directing effects suggest both C-6 and C-8 are activated. However, steric factors are the deciding mechanism:

  • Position C-6: Located between the 5-Me and 7-Me groups. Access to this site is severely restricted ("steric sandwich").

  • Position C-8: Flanked by the 7-Me group and the Nitrogen lone pair. While the 7-Me provides some hindrance, the N1 position is less sterically demanding than a methyl group. Furthermore, the para-directing effect of the 5-Me group strongly reinforces substitution at C-8.

Pathway Visualization

ReactionPathway Substrate 3-Chloro-5,7- dimethylquinoline Intermediate Transition State (Wheland Intermediate) Substrate->Intermediate + NBS / MeCN Product6 C-6 Bromo (Minor/Trace) STERICALLY BLOCKED Intermediate->Product6 High Activation Energy (Steric Clash 5-Me/7-Me) Product8 C-8 Bromo (Major Product) Intermediate->Product8 Favored Pathway (Para to 5-Me)

Caption: Logical pathway demonstrating the steric suppression of the C-6 isomer favoring C-8 substitution.

Experimental Protocol

This protocol uses N-Bromosuccinimide (NBS) rather than elemental bromine. NBS provides a controlled release of electrophilic bromine, minimizing over-bromination and oxidative degradation.

Materials & Reagents
ReagentEquiv.Role
3-Chloro-5,7-dimethylquinoline 1.0Substrate
N-Bromosuccinimide (NBS) 1.1Brominating Agent (Electrophile source)
Acetonitrile (MeCN) SolventPolar aprotic solvent; stabilizes the transition state.
TFA (Trifluoroacetic acid) 0.1Catalyst (Optional); activates NBS if reaction is sluggish.
Step-by-Step Procedure
  • Preparation:

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-5,7-dimethylquinoline (1.0 mmol) in anhydrous Acetonitrile (MeCN) (5.0 mL, 0.2 M concentration).

    • Note: MeCN is preferred over DMF to simplify workup, as DMF can be difficult to remove completely.

  • Addition:

    • Cool the solution to 0°C using an ice bath.

    • Add NBS (1.1 mmol) portion-wise over 5 minutes.

    • Critical: Protect the flask from direct light (wrap in aluminum foil) to suppress radical side-reactions at the benzylic methyl groups.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (25°C) .

    • Stir for 4–12 hours . Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

    • Checkpoint: If conversion is <50% after 4 hours, add 10 mol% TFA . The acid protonates the NBS, increasing its electrophilicity.

  • Workup:

    • Quench the reaction by adding 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) (5 mL) to destroy unreacted NBS.

    • Dilute with Ethyl Acetate (20 mL) and water (10 mL).

    • Separate the organic layer and wash with Brine (2 x 10 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically a solid.

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Gradient of 0% → 20% Ethyl Acetate in Hexanes.

    • The C-8 bromo isomer typically elutes after any unreacted starting material but before more polar side products.

Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous structural confirmation.

MethodExpected Signal for 8-Bromo-3-chloro-5,7-dimethylquinoline
1H NMR Ring A: The C-6 proton will appear as a singlet (due to 5,7-dimethyl blocking ortho coupling) around 7.4–7.6 ppm. Methyls: Two distinct singlets (approx 2.4–2.7 ppm). Ring B: H-2 and H-4 will appear as singlets/doublets downfield (8.0–9.0 ppm).
NOESY Critical Proof: A NOE correlation should be observed between the 7-Me protons and the H-6 proton. Crucially, NO correlation should be seen between 7-Me and H-8 (since H-8 is replaced by Br).
LC-MS M+H peak at [Parent Mass + 79/81]. Distinct 1:1 isotopic pattern characteristic of mono-bromination.

Troubleshooting & Optimization

Problem: Low Conversion
  • Cause: The 3-chloro group deactivates the system more than expected.

  • Solution: Switch solvent to DMF and raise temperature to 50°C . Alternatively, use NIS (N-Iodosuccinimide) if the iodide is an acceptable alternative, as it is often more reactive in EAS.

Problem: Benzylic Bromination (Side Product)
  • Observation: Bromine incorporation on the methyl group (CH₂Br).

  • Cause: Radical pathway activation due to light or trace initiators.

  • Solution: Ensure strict exclusion of light. Add a radical scavenger like BHT (1 mol%) to the reaction mixture to inhibit the radical pathway.

Problem: Regioisomer Mixtures (C-6 vs C-8)
  • Observation: Two closely eluting spots on TLC.

  • Solution: Use a bulky brominating agent like N-Bromoacetamide or 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBB) . The increased steric bulk will further disfavor the crowded C-6 position, exclusively yielding the C-8 product.

References

  • BenchChem Technical Support. (2025).[2][3][4] An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. BenchChem. Link

  • MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Int. J. Mol. Sci. Link

  • Royal Society of Chemistry. (2018).[5] A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Link

  • National Institutes of Health (NIH). (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot. PMC. Link

Sources

Application Notes and Protocols for Selective Suzuki-Miyaura Coupling of 4-Bromo-3-chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation in Quinoline Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The ability to selectively introduce molecular diversity at specific positions on this heterocyclic system is paramount for the development of novel compounds with tailored properties. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This guide provides a detailed technical overview and practical protocols for the chemoselective Suzuki-Miyaura coupling of 4-bromo-3-chloroquinoline, a valuable building block for the synthesis of complex molecular architectures.

The primary challenge in the functionalization of 4-bromo-3-chloroquinoline lies in achieving selective reaction at one halogenated site while leaving the other intact for subsequent transformations. The well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl) provides a strong foundation for achieving selectivity.[2] The greater lability of the C-Br bond compared to the C-Cl bond allows for a targeted reaction at the C4-position under carefully controlled conditions.

Mechanistic Rationale for Chemoselectivity

The selectivity of the Suzuki-Miyaura coupling on dihalogenated substrates is primarily dictated by the relative rates of oxidative addition of the palladium(0) catalyst to the different carbon-halogen bonds. The oxidative addition step is often the rate-determining step in the catalytic cycle.[3] The C-Br bond, being weaker than the C-Cl bond, presents a lower activation energy barrier for the insertion of the palladium catalyst, thus favoring the formation of the C4-palladated quinoline intermediate.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Intermediate_Br C4-Pd(II) Intermediate Oxidative_Addition->Intermediate_Br Transmetalation Transmetalation Intermediate_Br->Transmetalation Intermediate_Aryl Aryl-Pd(II) Intermediate Transmetalation->Intermediate_Aryl Reductive_Elimination Reductive Elimination Intermediate_Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product 4-Aryl-3-chloroquinoline Reductive_Elimination->Product Substrate 4-Bromo-3-chloroquinoline Substrate->Oxidative_Addition Boronic_Acid ArB(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation caption Simplified Catalytic Cycle for Selective C4-Arylation

Figure 1. Simplified catalytic cycle for the selective Suzuki-Miyaura coupling at the C4-bromo position of 4-bromo-3-chloroquinoline.

By carefully selecting the palladium catalyst, ligands, base, and solvent, and by maintaining moderate reaction temperatures, the preferential reaction at the C4-bromo position can be achieved with high fidelity. The choice of a suitable phosphine ligand is critical; it must stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle without being so reactive as to promote the cleavage of the more robust C-Cl bond.

Recommended Reaction Conditions and Protocols

Based on analogous transformations of dihalogenated quinolines and pyridines, the following conditions are recommended as a starting point for the selective Suzuki-Miyaura coupling of 4-bromo-3-chloroquinoline.[2][4][5] Optimization will likely be necessary for specific arylboronic acids and desired scales.

Table 1: Recommended Starting Conditions for Selective C4-Arylation
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(PPh₃)₄ is often used directly. If using Pd(OAc)₂, a phosphine ligand must be added.
Ligand (if using Pd(OAc)₂) PPh₃ (4-10 mol%) or a bulky, electron-rich phosphine (e.g., PCy₃, 4-10 mol%)The choice of ligand can significantly impact selectivity and reaction rate.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)An aqueous solution of the base is often used.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or DMFDegassing the solvent is crucial to prevent catalyst deactivation.
Boronic Acid Arylboronic acid (1.1-1.5 equivalents)The electronic and steric properties of the boronic acid can affect reaction efficiency.
Temperature 80-100 °CMilder temperatures favor selectivity for the C-Br bond.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS to determine completion.

Detailed Experimental Protocol: Synthesis of 4-Aryl-3-chloroquinolines

This protocol provides a step-by-step methodology for the selective C4-arylation of 4-bromo-3-chloroquinoline with an arylboronic acid.

Materials:

  • 4-Bromo-3-chloroquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and water, HPLC grade)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or a two-necked round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert gas line with bubbler

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-bromo-3-chloroquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition: Degas the 1,4-dioxane and water by sparging with an inert gas for at least 30 minutes. Using a syringe, add the degassed 1,4-dioxane/water solvent mixture (typically a 4:1 ratio) to the reaction flask.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-3-chloroquinoline.

Sources

Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of Sterically Hindered 4-Bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the 4-position of the quinoline scaffold is a critical transformation in the synthesis of antimalarials (e.g., chloroquine analogs) and kinase inhibitors. However, 4-bromoquinoline presents a unique "dual-threat" to standard catalysis: (1) Catalyst Poisoning via the N1-lone pair and (2) Steric Occlusion caused by the peri-hydrogen at C5.

This guide provides an optimized, field-tested protocol for Suzuki-Miyaura and Buchwald-Hartwig couplings of these difficult substrates. Unlike generic protocols, this methodology utilizes pre-activated Pd-precatalysts and sterically demanding biaryl phosphine ligands to enforce reductive elimination and prevent catalyst sequestration.

Strategic Analysis: The "Peri-Effect" and Catalyst Death

Success with 4-bromoquinoline requires understanding why standard conditions (e.g., Pd(PPh3)4/Na2CO3) often fail.

The Mechanistic Bottlenecks
  • The Peri-Effect (Steric): The hydrogen atom at position 5 (peri-position) creates a steric wall. During the oxidative addition step, the bulky Pd-ligand complex must squeeze into the C4-Br bond. If the ligand is not sufficiently bulky to force an open geometry, or if it is too bulky without being flexible, the reaction stalls.

  • N-Coordination (Electronic): The quinoline nitrogen is a strong

    
    -donor. It can displace labile ligands (like phosphines) from the Palladium center, forming an inactive [Pd(quinoline)2L2] species (the "Resting State of Death").
    
Visualization of the Failure Modes

The following pathway illustrates the competition between the productive cycle and the off-cycle inhibition.

G Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Sterically Hindered by H-5) Pd0->OxAdd + Substrate Poison Inactive Complex (Pd-N Coordination) Pd0->Poison N-Binding (Fast) Substrate 4-Bromoquinoline TransMet Transmetallation OxAdd->TransMet + Coupling Partner RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0)

Figure 1: The catalytic cycle highlighting the off-cycle sequestration of Palladium by the quinoline nitrogen (Red) versus the productive oxidative addition (Yellow).

Critical Reagents & Ligand Selection

To overcome the bottlenecks above, we utilize Buchwald 3rd and 4th Generation Precatalysts . These evolve the active L-Pd(0) species immediately upon heating, bypassing the induction period required to reduce Pd(II) salts.

Table 1: Ligand Performance Matrix for 4-Bromoquinoline
Ligand ClassSpecific LigandRecommendationRationale
Biaryl Phosphine XPhos Primary Choice (Suzuki) Extremely bulky; prevents N-coordination; accelerates reductive elimination.
Biaryl Phosphine SPhos Secondary Choice (Suzuki)High stability; excellent for boronic acids with ortho-substituents.
Biaryl Phosphine RuPhos Primary Choice (Amination) Gold standard for secondary amines; resists peri-clash steric pressure.
Biaryl Phosphine BrettPhos Primary Choice (1° Amines)Optimized for primary amines; prevents doublearylation.
NHC Pd-PEPPSI-IPr AlternativeExtremely robust against N-poisoning; operates well in "wet" solvents.

Protocol A: Suzuki-Miyaura Coupling (C-C Bond)

Objective: Coupling 4-bromoquinoline with a sterically hindered aryl boronic acid.

Reagents[1][2]
  • Substrate: 4-Bromoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

    • Note: If G4 is unavailable, use Pd(OAc)2 (3 mol%) + XPhos (6 mol%).

  • Base:

    
     (3.0 equiv, finely ground, anhydrous)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Why: The biphasic system helps dissolve inorganic bases while the dioxane solvates the organic components.

Step-by-Step Methodology
  • Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Charge: Add 4-bromoquinoline (1.0 mmol), Aryl Boronic Acid (1.5 mmol),

    
     (3.0 mmol), and XPhos Pd G4 (0.02 mmol).
    
  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.

    • Critical Control: Oxygen is the enemy of active Pd(0). Do not skip this.

  • Solvent Addition: Add previously degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Place in a pre-heated block at 100°C . Stir vigorously (1000 RPM).

    • Time: Typically 2–4 hours.

  • Monitoring (Self-Validating Step):

    • Perform TLC.[1][2][3] Crucial: Use 5% Methanol in DCM with 1%

      
      .
      
    • Why: Quinolines streak on acidic silica. Triethylamine neutralizes the silica, giving sharp spots.

    • Endpoint: Disappearance of the 4-bromoquinoline spot.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black.

    • Wash filtrate with water (x2) and brine (x1). Dry over

      
      .
      
    • Scavenging: If the product is for biological testing, stir the organic layer with SiliaMetS® Thiol (metal scavenger) for 30 mins to remove residual Pd.

Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Objective: Coupling 4-bromoquinoline with a secondary amine (e.g., morpholine, piperazine).

Reagents
  • Substrate: 4-Bromoquinoline (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Warning: NaOtBu is moisture sensitive. Handle in a glovebox or weigh quickly in air.

  • Solvent: Toluene (anhydrous)[2]

Step-by-Step Methodology
  • Vessel Prep: Flame-dry a Schlenk tube or microwave vial under vacuum. Backfill with Argon.

  • Solids Charge: Add 4-bromoquinoline, NaOtBu, and RuPhos Pd G4.

  • Liquids Charge: Add the amine (if liquid) and anhydrous Toluene via syringe.

  • Reaction: Heat to 110°C (reflux) for 4–12 hours.

    • Note: If the amine is volatile, use a sealed tube.

  • Monitoring: Check TLC (using the

    
     modified eluent described above).
    
  • Workup:

    • Dilute with DCM. Filter through Celite.[2][4]

    • Concentrate and purify via flash chromatography.

Troubleshooting & Optimization Logic

Use this decision tree to diagnose failure.

Optimization Start Reaction Stalled? Check1 Is Catalyst Black? Start->Check1 Sol1 Pd Black formed: Add more Ligand (L:Pd 2:1) or Lower Temp Check1->Sol1 Yes Check2 Starting Material Intact? Check1->Check2 No Sol2 Oxidative Add. Failure: Switch to XPhos or Increase Temp Check2->Sol2 Yes Check3 Protodehalogenation (H instead of Br)? Check2->Check3 No Sol3 Hydride Source present: Dry Solvent rigorously Switch Base to K3PO4 Check3->Sol3 Yes

Figure 2: Logic flow for troubleshooting stalled reactions. Pd black formation indicates ligand dissociation; protodehalogenation indicates water contamination or


-hydride elimination.

References

  • Mechanistic Studies on Catalyst Poisoning

    • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. J. Am. Chem. Soc. 2008.
  • Buchwald-Hartwig Amination Protocols

    • Buchwald-Hartwig Amination.[2][4][5] Wikipedia / Organic Chemistry Portal.

    • [4]

  • Suzuki Coupling of Heterocycles

    • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery. RSC Publishing.[6][7]

    • [8]

  • General Palladium Cross-Coupling Context

    • Palladium-Catalyzed Cross Couplings in Organic Synthesis.[2][6][9][10][11][12] Nobel Prize Scientific Background.[12]

Sources

Application Note: Precision Functionalization of the C4-Position in 3-Chloro-5,7-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the late-stage functionalization of polysubstituted quinolines. It addresses the specific electronic and steric challenges posed by the 3-chloro-5,7-dimethylquinoline scaffold.

Executive Summary & Strategic Analysis

Functionalizing the C4-position of 3-chloro-5,7-dimethylquinoline presents a unique regiochemical paradox. While the quinoline core naturally favors nucleophilic attack at C2 and electrophilic substitution at C5/C8, the specific substitution pattern of this substrate alters the reactive landscape:

  • The 3-Chloro Effect (Electronic Activation): The chlorine atom at C3 exerts a strong inductive effect (-I), significantly increasing the acidity of the C4-proton. This makes C4 the thermodynamically preferred site for deprotometalation (lithiation).

  • The 5-Methyl Effect (Steric Deactivation): The methyl group at C5 creates significant peri-strain, sterically crowding the C4 position. This "bay region" effect opposes the electronic activation, potentially diverting reagents to the more accessible C2 position.

  • The C2 Competition: The C2 position remains electronically activated by the ring nitrogen and is sterically open.

The Solution: To achieve high-fidelity C4-functionalization, we must exploit the Directed Ortho-Metalation (DoM) strategy, utilizing the 3-Cl as a directing group to overcome the steric barrier imposed by the 5-Me group.

Mechanistic Pathways & Decision Matrix

The following diagram outlines the logical flow for selecting the appropriate functionalization pathway based on the desired modification.

G Start Substrate: 3-Chloro-5,7-dimethylquinoline Decision Target Modification Type? Start->Decision PathA Path A: Carbon/Heteroatom Formation (High Precision) Decision->PathA C-C or C-X Bond PathB Path B: Nucleophilic Substitution (Robust/Scale-up) Decision->PathB C-N or C-O Bond DoM Directed Ortho-Metalation (DoM) Reagent: LDA / THF / -78°C PathA->DoM Exploits 3-Cl acidity NOxide N-Oxide Activation Reagent: mCPBA -> POCl3 PathB->NOxide Oxidative Activation Intermediate Lithium Intermediate (3-Cl-4-Li-5,7-Me2-Q) DoM->Intermediate Kinetic Control ProductA C4-Functionalized Product (E = CHO, I, SiMe3, C(OH)R2) Intermediate->ProductA Electrophile Quench Chlorination 3,4-Dichloro-5,7-dimethylquinoline NOxide->Chlorination Rearrangement ProductB C4-Amino/Alkoxy Product (via SNAr) Chlorination->ProductB SNAr Displacement

Figure 1: Decision matrix for C4-functionalization pathways. Path A (DoM) is preferred for retaining the 3-Cl scaffold, while Path B converts C4-H to a leaving group.

Detailed Experimental Protocols

Protocol A: Directed Ortho-Lithiation (DoM)

Objective: Selective C4-deprotonation followed by electrophilic trapping. Mechanism: The 3-Cl group directs the lithium base to the C4 position via inductive acidification and weak coordination, overriding the inherent acidity of C2.

Reagents:

  • Substrate: 3-Chloro-5,7-dimethylquinoline (1.0 equiv)

  • Base: Lithium Diisopropylamide (LDA) (1.2 equiv). Note: LDA is preferred over LiTMP here because its smaller size helps navigate the steric congestion between 3-Cl and 5-Me.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Electrophile: e.g., Iodine, DMF, Benzaldehyde (1.5 equiv).

Step-by-Step Methodology:

  • Preparation of LDA: In a flame-dried Schlenk flask under Argon, add diisopropylamine (1.3 equiv) and anhydrous THF. Cool to -78°C. Dropwise add n-BuLi (1.2 equiv, 2.5 M in hexanes). Stir for 30 min at 0°C, then cool back to -78°C.

  • Substrate Addition: Dissolve 3-chloro-5,7-dimethylquinoline in THF. Add this solution dropwise to the LDA mixture at -78°C over 15 minutes.

    • Critical Control Point: Maintain internal temperature below -70°C. Higher temperatures may promote "Halogen Dance" (migration of the Li/Cl) or nucleophilic attack at C2.

  • Metalation: Stir the dark red/brown solution at -78°C for 45–60 minutes.

    • Validation: Take a 0.1 mL aliquot, quench with D₂O, and analyze by ¹H NMR. Disappearance of the C4 singlet (approx. 8.0-8.5 ppm) confirms lithiation.

  • Electrophile Trapping: Add the electrophile (neat or in THF) dropwise.

    • Steric Note: Due to the 5-Me group, bulky electrophiles may react slowly. Allow the mixture to warm slowly to -20°C if reaction is sluggish.

  • Work-up: Quench with sat. aq. NH₄Cl.[1] Extract with EtOAc.[2]

Troubleshooting the "Peri-Effect": If C4-lithiation is poor due to 5-Me steric hindrance (indicated by recovered starting material or C2-product), switch to Magnesiation using TMPMgCl·LiCl (Knochel's Base) . This base operates at higher temperatures (-20°C to 0°C) and is more tolerant of functional groups, though often bulkier.

Protocol B: N-Oxide Rearrangement (Indirect Substitution)

Objective: Conversion of C4-H to C4-Cl to enable SNAr reactions. Context: Use this if DoM fails or if the target is a C4-amino/alkoxy derivative.

Step-by-Step Methodology:

  • N-Oxidation: Treat 3-chloro-5,7-dimethylquinoline with m-CPBA (1.2 equiv) in DCM at RT for 12h. Wash with aq.[1] NaHCO₃ to isolate the N-oxide.

  • Chlorination/Rearrangement: Dissolve the N-oxide in POCl₃ (neat). Heat to reflux (100°C) for 2–4 hours.

    • Mechanism:[3][4][5][6][7] The N-oxide oxygen attacks P, forming an activated intermediate. Chloride attacks C2 or C4.

    • Regioselectivity Warning: You will likely obtain a mixture of 2,3-dichloro- and 3,4-dichloro- isomers. The 5-Me group disfavors C4 attack, potentially making the 2,3-dichloro isomer major.

  • Purification: Remove POCl₃ in vacuo. Neutralize with ice/NH₄OH. Separate isomers via flash chromatography (Silica, Hexane/EtOAc). The 3,4-dichloro isomer is typically more polar.

  • Functionalization (SNAr): React the 3,4-dichloro intermediate with amines or alkoxides. The C4-Cl is significantly more reactive than C3-Cl towards SNAr.

Comparative Data Analysis

FeatureMethod A: DoM (Lithiation)Method B: N-Oxide/POCl₃Method C: Minisci Radical
Primary Target C4-Carbon/Heteroatom bondsC4-Cl (Precursor for SNAr)C4-Alkyl groups
Regioselectivity High (Directed by 3-Cl)Moderate/Low (Mixture C2/C4)Low (Favors C2 unless blocked)
Steric Sensitivity High (5-Me hinders base approach)High (5-Me hinders Cl⁻ attack)Moderate
Scaffold Integrity Retains 3-ClRetains 3-Cl (adds C4-Cl)Retains 3-Cl
Scalability Moderate (Cryogenic required)High (Standard reflux)High

References

  • Directed Ortho-Lithiation of Chloroquinolines

    • Citation: "2-, 3- and 4-Chloroquinolines were selectively lithiated at low temperature by lithium diisopropylamide at the more acidic C-3, C-4 and C-3 positions respectively."[8]

    • Source: Marsais, F., et al. (1995).
  • Magnesiation Strategies (Knochel's Base)

    • Citation: "Multiple Regioselective Functionalizations of Quinolines via Magnesiations.
    • Source: P. Knochel et al. (2007). Organic Letters.
  • Minisci Reaction Regioselectivity

    • Citation: "Controlling selectivity in Minisci reactions... effects of solvent and acid catalysis on C2 vs C4 selectivity."[9]

    • Source: Proctor, R. S. J. (2018). Studies towards controlling selectivity in Minisci reactions.
  • C-H Activation Reviews

    • Citation: "Regioselective Functionalization of Quinolines through C-H Activ
    • Source:Semantic Scholar / PMC (2021).

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of Poly-halogenated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with poly-halogenated quinolines. The unique electronic and structural properties conferred by halogen atoms make these compounds invaluable in medicinal chemistry and materials science. However, these same properties—increased molecular weight, high crystal lattice energy, and altered polarity—frequently lead to significant solubility challenges in common organic solvents.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to provide both immediate solutions and a deeper understanding of the underlying chemical principles. Our goal is to empower you to overcome solubility hurdles efficiently and logically.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: My newly synthesized poly-halogenated quinoline is insoluble in standard solvents like ethanol and acetone. Where should I begin?

A1: This is a common starting point. The introduction of multiple halogen atoms significantly increases the hydrophobicity and often the crystal lattice energy of the quinoline core, rendering it less soluble in moderately polar solvents.

Your first step is to systematically explore solvents with different properties, moving beyond common protic solvents. The principle of "like dissolves like" is your primary guide.

  • Switch to High-Power Polar Aprotic Solvents: These solvents are excellent at disrupting strong intermolecular forces. Begin with Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[1][2] They possess large dipole moments and are effective for a wide range of poorly soluble, crystalline compounds.

  • Try Halogenated Solvents: Solvents like Dichloromethane (DCM) or Chloroform (CHCl₃) can be effective. The potential for favorable dipole-dipole or halogen-π interactions between the solvent and your halogenated solute can enhance solubility.[3]

  • Consider Aromatic Solvents: Toluene or xylene may be effective, particularly if your molecule has significant aromatic surface area.

Refer to the table below for a summary of starting solvent choices.

Table 1: Recommended Starting Solvents for Poly-halogenated Quinolines

Solvent Class Examples Key Properties & Rationale Common Pitfalls
Polar Aprotic DMSO, NMP, DMF High boiling point, strong H-bond acceptors. Excellent for disrupting crystal lattices.[4][5] Can be difficult to remove under vacuum; potential for reaction with compound at high temperatures.
Halogenated Dichloromethane (DCM), Chloroform Moderate polarity; can engage in favorable interactions with halogenated solutes.[3] Lower boiling points; potential environmental and health concerns.
Aromatic Toluene, Xylene Non-polar; effective for compounds with large, non-polar surfaces. Limited ability to solvate polar functional groups.

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate polarity; good general-purpose solvents. | Can form peroxides upon storage; lower boiling points. |

Q2: How does the specific halogen (F, Cl, Br, I) and its position on the quinoline ring affect solubility?

A2: The type, number, and position of halogen substituents are critical factors that directly influence intermolecular forces and, consequently, solubility.

  • Electronegativity and Polarity: Fluorine and chlorine are highly electronegative, creating strong bond dipoles. This can increase polarity but also leads to stronger, more organized crystal packing (higher lattice energy), which resists dissolution.

  • Polarizability and van der Waals Forces: Bromine and iodine are larger and more polarizable. This increases the strength of London dispersion forces, which can favor solubility in non-polar or halogenated solvents.

  • Halogen Bonding: Heavier halogens (especially I and Br) can act as halogen bond donors, forming specific, attractive interactions with electron-rich atoms (like the nitrogen in a solvent molecule).[3] This can be a key factor in solubilization in specific solvents.

  • Substitution Pattern: A symmetrical substitution pattern can lead to a more stable, higher-melting-point crystal with lower solubility compared to an asymmetrical analogue.

The relationship between these factors is complex, as illustrated below.

cluster_solute Solute Properties (Poly-halogenated Quinoline) cluster_solvent Solvent Properties SolutePolarity Molecular Polarity Solubility Overall Solubility SolutePolarity->Solubility - matches + CrystalEnergy Crystal Lattice Energy CrystalEnergy->Solubility - hinders + HalogenBonding Halogen Bonding Potential HalogenBonding->Solubility - promotes + SolventPolarity Solvent Polarity SolventPolarity->Solubility - matches + HBD H-Bond Donor/Acceptor HBD->Solubility - promotes + Dielectric Dielectric Constant Dielectric->Solubility - promotes +

Caption: Key solute and solvent factors influencing solubility.

Q3: My compound is still insoluble even in DMSO. Is heating the solution a good idea?

A3: Yes, applying heat is a logical next step, as solubility generally increases with temperature.[6][7] However, proceed with caution.

  • Benefits: Heating provides the energy needed to overcome the crystal lattice energy, often dramatically improving solubility.

  • Risks:

    • Thermal Degradation: Quinoline derivatives can be susceptible to degradation at elevated temperatures. Always start with a small test sample.

    • Solvent Reactivity: Some solvents, particularly DMSO, can react with certain functional groups at high temperatures.

    • Precipitation on Cooling: The compound may dissolve when hot but crash out of solution upon returning to room temperature. This can be useful for recrystallization but problematic if you need a stable stock solution.

Recommended Approach: Gently warm the mixture in a sealed vial (to prevent solvent loss) to 40-60°C while stirring. Visually monitor for dissolution. If the compound dissolves, allow it to cool slowly to room temperature to check for stability.

Part 2: Advanced Troubleshooting & Enhancement Strategies

Q4: A single solvent system is not working. What is the most effective next step?

A4: When a single solvent fails, a co-solvent system is a powerful and widely used strategy.[1][8] This involves using a mixture of two or more miscible solvents to fine-tune the polarity and solvating properties of the medium.[9]

The typical approach is to use a primary solvent in which your compound has poor solubility but is required for your experiment (e.g., ethanol for a biological assay) and add a small percentage of a strong "power" solvent in which your compound is highly soluble (e.g., DMSO).

Workflow for Implementing a Co-solvent System:

  • Attempt to suspend your compound in the primary (weaker) solvent.

  • While stirring vigorously, add the strong co-solvent (e.g., DMSO, NMP) dropwise or in small volumetric increments (e.g., 1-2% of the total volume at a time).[8]

  • Allow the mixture to stir for several minutes after each addition to reach equilibrium.

  • Stop adding the co-solvent once a clear, homogeneous solution is achieved. Note the final percentage (v/v) required.

This process is visualized in the troubleshooting guide below.

Start Insolubility Observed SolventCheck Step 1: Verify Solvent Choice (Try DMSO, NMP, DCM) Start->SolventCheck Heat Step 2: Apply Gentle Heat (40-60°C) SolventCheck->Heat Still Insoluble Success Solubility Achieved SolventCheck->Success Dissolves Cosolvent Step 3: Use a Co-solvent System (e.g., Toluene/DMSO) Heat->Cosolvent Still Insoluble Heat->Success Dissolves pH_Adjust Step 4: Adjust pH (if applicable) Form a soluble salt Cosolvent->pH_Adjust Still Insoluble Cosolvent->Success Dissolves Advanced Step 5: Advanced Methods (Particle Size Reduction) pH_Adjust->Advanced Still Insoluble pH_Adjust->Success Dissolves Advanced->Success Dissolves

Caption: Troubleshooting workflow for poor quinoline solubility.[8]

Q5: Can I leverage the basic nitrogen in the quinoline ring to improve solubility?

A5: Absolutely. This is a key chemical property you can exploit. The nitrogen atom in the quinoline ring is weakly basic (pKa of quinoline is ~4.9).[10][11] In acidic conditions, this nitrogen can be protonated to form a cationic salt.[8] This ionized form is almost always significantly more soluble in polar protic solvents, especially water, than the neutral free-base form.[8][12]

When to Use This Technique:

  • When working in aqueous buffers or polar protic solvents (e.g., methanol, ethanol).

  • When preparing samples for biological assays that are conducted in buffered media.

How to Implement:

  • Add a small amount of a suitable acid (e.g., 0.1 N HCl, acetic acid) to your solvent system. The goal is to lower the pH well below the pKa of your compound to ensure complete protonation.

  • Caution: Ensure the acid is compatible with your compound and any downstream experimental conditions.

Table 2: Summary of Key Solubility Enhancement Techniques

Technique Principle Key Considerations References
Co-solvency Blending a strong solvent with a weaker primary solvent to modify the overall polarity. Ensure solvent miscibility and compatibility with the experiment. Can alter reactant concentrations. [1][8]
pH Adjustment Protonating the basic quinoline nitrogen to form a highly soluble cationic salt. Only effective for ionizable compounds in polar/aqueous media. Added acid/base must not interfere with the reaction. [8][10][12]
Heating Providing thermal energy to overcome the crystal lattice energy of the solid. Risk of compound degradation; compound may precipitate upon cooling. [6][7]

| Particle Size Reduction | Increasing the surface-area-to-volume ratio to accelerate the rate of dissolution. | Techniques like micronization increase dissolution rate, not thermodynamic solubility.[8][13] |[8][13] |

Part 3: Standardized Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility via the Shake-Flask Method

This protocol determines the equilibrium (thermodynamic) solubility of your compound in a specific solvent at a set temperature.[14][15]

Materials:

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker or orbital incubator

  • Centrifuge

  • Calibrated pipettes

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid poly-halogenated quinoline to a vial containing a known volume of the desired solvent. "Excess" means that undissolved solid must be clearly visible.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the samples for 24-72 hours to ensure equilibrium is reached.[14]

  • Phase Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet all suspended solid material.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method. Quantify the concentration of the dissolved compound.[15] The resulting concentration is the thermodynamic solubility.

Protocol 2: Practical Co-solvent Titration for Stock Solution Preparation

This protocol is a practical approach to find the minimum amount of a strong co-solvent needed to prepare a concentrated stock solution.[8]

Materials:

  • Your poly-halogenated quinoline

  • Primary solvent (e.g., Toluene)

  • Strong co-solvent (e.g., DMSO)

  • Stir plate and stir bar

  • Glass vial or flask

  • Graduated pipettes or micropipettes

Procedure:

  • Initial Suspension: Add a known mass of your compound to a specific volume of the primary solvent.

  • Stirring: Begin vigorous stirring to create a uniform suspension.

  • Titration: Using a pipette, add a small, precise volume of the co-solvent (e.g., 1% of the total volume).[8]

  • Observation: Allow the mixture to stir for 5-10 minutes. Observe if the solid dissolves.

  • Iteration: If the solid remains, continue adding the co-solvent in small, incremental portions, allowing time for dissolution after each addition.

  • Endpoint: The endpoint is reached when the last bit of solid dissolves, resulting in a perfectly clear solution.

  • Calculation: Record the total volume of co-solvent added. Calculate the final solvent ratio (e.g., 90:10 Toluene:DMSO v/v). This is the minimum ratio required to maintain solubility at that concentration.

Part 4: Stability Considerations

Q6: Can my poly-halogenated quinoline degrade in solution?

A6: Yes, stability in solution is a critical concern. Halogenated aromatic compounds can be susceptible to degradation under certain conditions.

  • Photostability: Many quinoline derivatives are sensitive to light.[14] It is good practice to store solutions in amber vials or protected from light to prevent photodegradation.

  • Chemical Stability: The stability can be pH-dependent.[14] Furthermore, strong nucleophiles or bases can potentially displace halogen substituents, especially if the halogens are activated by other electronic groups on the ring.

  • Solvent Purity: Impurities in solvents, such as peroxides in aged ethers or water in aprotic solvents, can lead to unexpected side reactions. Always use high-purity, dry solvents when stability is a concern. Some chlorinated compounds have been shown to be unstable in certain organic solvents, leading to the formation of degradation products.[16]

It is highly recommended to perform a preliminary stability study by preparing a solution and analyzing it by HPLC or LC-MS at time zero and after 24-48 hours under your intended storage conditions (e.g., room temperature, 4°C, protected from light).

References

  • Carvajal, M. T., & Martinez, F. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. Retrieved from [Link]

  • Al-Omar, M. A., & El-Azab, A. S. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(22), 15085–15098. Retrieved from [Link]

  • IJCRT. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Retrieved from [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • Jadhav, P. S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 105-112. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Alhayyan, A. M., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8. Retrieved from [Link]

  • Angene. (2026). Quinoline as a Versatile Solvent and Reagent in Organic Synthesis. Retrieved from [Link]

  • Al-kassas, R., et al. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? International Journal of Pharmaceutical Sciences and Research, 8(3), 943-953. Retrieved from [Link]

  • Wang, J. (2018). π-Extended Quinolinium Derivatives: Synthesis, Properties, Classification. Clausthal University of Technology. Retrieved from [Link]

  • Schöps, F., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34(4), 1-9. Retrieved from [Link]

  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Water, 13(1), 128. Retrieved from [Link]

  • Binnemans, K. (2021). Oxidative Dissolution of Metals in Organic Solvents. Chemical Reviews, 121(10), 5677-5732. Retrieved from [Link]

  • Binnemans, K. (2021). Oxidative Dissolution of Metals in Organic Solvents. Chemical Reviews, 121(10), 5677-5732. Retrieved from [Link]

  • Roussel-Uclaf. (1971). Process for the preparation of chlorinated quinolines. U.S. Patent 3,567,732.
  • Kumar, S., & Singh, S. (2019). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 9(3), 734-743. Retrieved from [Link]

  • Renberg, L., et al. (1985). Chlorinated benzo-1,2-quinones: an example of chemical transformation of toxicants during tests with aquatic organisms. Chemosphere, 14(11-12), 1833-1844. Retrieved from [Link]

  • Beckman, E. J. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ASSAY and Drug Development Technologies, 8(4), 489-496. Retrieved from [Link]

  • Stille, J. K. (1980). Polyquinolines and other Aromatic Polymers. DTIC. Retrieved from [Link]

  • LibreTexts. (2022). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Thipsay, P., & Bordia, S. (2025). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. Retrieved from [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Retrieved from [Link]

  • Oeser, T., et al. (2015). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 11, 222-228. Retrieved from [Link]

  • Tang, B. Z., et al. (2025). Transition-Metal-Free Multicomponent Polyannulations of Dimethyl Sulfoxide, Amines, and Aldehydes toward Poly(phenylquinoline)s. Chinese Journal of Polymer Science. Retrieved from [Link]

  • mVOC. (n.d.). Quinoline. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 10(3), 74. Retrieved from [Link]

  • Behrouzeh, B., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104704. Retrieved from [Link]

  • FooDB. (2019). Showing Compound Quinoline (FDB011854). Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial degradation of quinoline. Retrieved from [Link]

  • Sadowski, B., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(11), 3247. Retrieved from [Link]

  • He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4153. Retrieved from [Link]

  • ResearchGate. (2023). Partial Replacement of Dimethylformamide with Less Toxic Solvents in the Fabrication Process of Mixed-Halide Perovskite Films. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

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Technical Support Center: Optimizing POCl3 Chlorination of 3-bromo-5,7-dimethyl-4-quinolone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the phosphorus oxychloride (POCl3) chlorination of 3-bromo-5,7-dimethyl-4-quinolone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this specific synthetic transformation.

The conversion of a 4-quinolone to its 4-chloroquinoline derivative is a critical step in the synthesis of numerous biologically active molecules. While seemingly straightforward, this reaction is often accompanied by challenges ranging from incomplete conversion to the formation of stubborn impurities. This guide provides a framework for understanding the nuances of this reaction and systematically addressing common issues.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Reaction Monitoring & Endpoint

Question: My TLC analysis shows the disappearance of the starting material, but after workup, the starting quinolone reappears. What is happening?

Answer: This is a common and frustrating issue that typically points to the hydrolysis of an intermediate or the product back to the starting material during the aqueous workup.[1][2]

  • Causality: The reaction with POCl3 proceeds through a phosphorylated intermediate.[3][4] If the reaction is not fully complete, this intermediate will readily hydrolyze back to the starting quinolone upon contact with water. Even the desired 4-chloroquinoline product can be susceptible to hydrolysis, especially under basic conditions or at elevated temperatures during workup.[2]

  • Troubleshooting Steps:

    • Confirm Reaction Completion: Do not rely solely on the disappearance of the starting material spot on the TLC. The phosphorylated intermediate may have a similar Rf value. It is advisable to run a co-spot of the starting material with the reaction mixture. A more definitive method is to take a small aliquot of the reaction, carefully quench it, and run an NMR or LC-MS to confirm the presence of the desired product.

    • Anhydrous Conditions: Ensure that your starting material and solvent are scrupulously dry. Any moisture will consume the POCl3 and can contribute to the hydrolysis of intermediates.[5]

    • Workup Procedure:

      • Evaporate Excess POCl3: Before quenching, it is highly recommended to remove the excess POCl3 under reduced pressure.[1] This significantly reduces the exothermicity of the quench and minimizes the generation of large amounts of phosphoric and hydrochloric acids.

      • Cold Quench: Always pour the reaction mixture slowly onto crushed ice with vigorous stirring.[6][7] This helps to dissipate the heat of quenching. An uncontrolled temperature rise can promote hydrolysis.

      • Avoid Strong Bases: If you need to neutralize the acidic aqueous layer, use a weak base like sodium bicarbonate and keep the temperature low.[1] Strong bases can readily hydrolyze the 4-chloroquinoline.

Low Yield & Incomplete Conversion

Question: I am observing a low yield of the desired 4-chloro-3-bromo-5,7-dimethylquinoline, with a significant amount of unreacted starting material. How can I improve the conversion?

Answer: Low yields and incomplete conversion can stem from several factors, including insufficient reagent, suboptimal temperature, or the deactivating effect of the substituents.

  • Causality: The electron-donating methyl groups at positions 5 and 7 should facilitate the reaction. However, the bromo group at position 3 is electron-withdrawing and can deactivate the system towards electrophilic attack.

  • Troubleshooting Steps:

    • Molar Ratio of POCl3: While POCl3 can be used as both a reagent and a solvent, a large excess is often employed to drive the reaction to completion. For challenging substrates, increasing the molar equivalents of POCl3 (e.g., from 5 to 10-15 equivalents) can be beneficial.

    • Reaction Temperature and Time: These reactions often require elevated temperatures. If you are running the reaction at a lower temperature, consider increasing it to reflux.[6] Similarly, extending the reaction time, with careful monitoring by TLC or LC-MS, can improve conversion.

    • Addition of a Catalyst/Co-solvent:

      • The use of a catalytic amount of dimethylformamide (DMF) can activate the POCl3 by forming the Vilsmeier reagent in situ, which can be a more potent chlorinating agent.[8]

      • The addition of a high-boiling inert co-solvent like toluene can sometimes improve solubility and allow for higher reaction temperatures.

    • Use of Additives: In some cases, the addition of phosphorus pentachloride (PCl5) along with POCl3 can create a more potent chlorinating system.[9]

Side Product Formation

Question: I am observing an unexpected side product in my reaction. What could it be and how can I minimize it?

Answer: Side product formation is often related to the reactivity of the Vilsmeier reagent (if DMF is present) or the harshness of the reaction conditions.

  • Causality:

    • Formylation: If DMF is used as a catalyst or solvent, the in situ generated Vilsmeier reagent can lead to formylation of the quinoline ring, typically at an electron-rich position.[8][10]

    • Dimerization/Tar Formation: At very high temperatures or with prolonged reaction times, degradation and polymerization can occur, leading to the formation of a dark, tar-like substance.[8]

  • Troubleshooting Steps:

    • Control of Reaction Conditions: Carefully control the reaction temperature and monitor the progress closely.[8] Once the starting material is consumed, proceed with the workup to avoid degradation.

    • Alternative Chlorinating Agents: If formylation is a persistent issue, consider using an alternative chlorinating agent that does not involve DMF, such as thionyl chloride (SOCl2) or oxalyl chloride.[8]

    • Purification: If minor side products are unavoidable, a robust purification method such as column chromatography will be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the POCl3 chlorination of a 4-quinolone?

A1: The reaction is believed to proceed via an initial phosphorylation of the hydroxyl group of the 4-quinolone tautomer, forming a phosphate ester intermediate. This is followed by a nucleophilic attack of a chloride ion, which displaces the phosphate group to yield the 4-chloroquinoline.[6]

Q2: What are the key safety precautions when working with POCl3?

A2: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[11] It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Ensure all glassware is dry.

  • Quench the reaction carefully and slowly in a controlled manner, preferably by adding the reaction mixture to ice.

Q3: How can I purify the final 4-chloro-3-bromo-5,7-dimethylquinoline?

A3: The crude product obtained after workup can be purified by several methods:

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) can be effective.

  • Column Chromatography: For mixtures containing closely related impurities, column chromatography on silica gel is the most effective method.[12] A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used.

Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?

A4:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the reaction.[13] Staining with potassium permanganate or visualization under UV light can be used. For more quantitative analysis during reaction optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the identity of the product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Can show the disappearance of the N-H and C=O stretches of the starting quinolone.

Experimental Protocols

General Protocol for the Chlorination of 3-bromo-5,7-dimethyl-4-quinolone

Materials:

  • 3-bromo-5,7-dimethyl-4-quinolone

  • Phosphorus oxychloride (POCl3)

  • Dimethylformamide (DMF, optional catalyst)

  • Dichloromethane (DCM) or Chloroform (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-bromo-5,7-dimethyl-4-quinolone (1.0 equivalent).

  • Add phosphorus oxychloride (10-20 volumes). If using a catalyst, add a catalytic amount of DMF (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the progress by TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Carefully remove the excess POCl3 under reduced pressure.

  • Slowly and carefully pour the residue onto a vigorously stirred mixture of crushed ice and dichloromethane.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash cautiously with cold, saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

ParameterRecommended Value/RangeRationale
Molar Ratio (POCl3:Substrate) 10:1 to 20:1 (or as solvent)A large excess drives the reaction to completion.
Temperature 100-110°C (Reflux)Sufficient energy to overcome the activation barrier.
Reaction Time 2-6 hoursMonitor by TLC to avoid degradation from prolonged heating.
Quenching Temperature 0°C (Ice bath)Controls the exotherm and minimizes hydrolysis.

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dry Glassware & Reagents reactants Add 3-bromo-5,7-dimethyl-4-quinolone and POCl3 start->reactants heat Heat to Reflux (100-110°C) reactants->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete evap Evaporate excess POCl3 cool->evap quench Quench on Ice/DCM evap->quench wash Wash with NaHCO3 (aq) quench->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify product 4-chloro-3-bromo-5,7-dimethylquinoline purify->product

Caption: Experimental workflow for POCl3 chlorination.

Troubleshooting Decision Tree

G cluster_yield Low Yield cluster_purity Purity Issues cluster_sm_reappears cluster_side_product issue What is the primary issue? low_yield Low Yield/ Incomplete Conversion issue->low_yield purity_issue Purity Issues issue->purity_issue increase_temp Increase Temp./Time low_yield->increase_temp increase_pocl3 Increase POCl3 ratio low_yield->increase_pocl3 add_dmf Add cat. DMF low_yield->add_dmf sm_reappears Starting Material Reappears After Workup purity_issue->sm_reappears side_product Side Product Formation purity_issue->side_product evap_pocl3 Evaporate POCl3 before quench sm_reappears->evap_pocl3 cold_quench Ensure cold quench (0°C) sm_reappears->cold_quench weak_base Use weak base (NaHCO3) for neutralization sm_reappears->weak_base control_temp Control Temp./Time side_product->control_temp no_dmf Avoid DMF if formylation occurs side_product->no_dmf purify_col Purify by Column Chromatography side_product->purify_col

Caption: Troubleshooting decision tree for chlorination.

References

  • Patel, V. H., & Mehta, A. G. (2012). A simple and regioselective synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 51B(3), 437-444.
  • Prajapati, Y. I., & Patel, K. D. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Journal of Drug Delivery and Therapeutics, 11(6-S), 118-123.
  • Prajapati, Y. I., & Patel, K. D. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(5), 10-13.
  • Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2001).
  • Arnott, E. A., Chan, L. C., & Phillips, A. D. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.
  • Arnott, E. A., Chan, L., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. Retrieved from [Link]

  • My friend phosphorus oxychloride. (2009, June 3). Chemical Space. Retrieved from [Link]

  • Meirelles, M. A. (2014, November 14). How should I proceed in Chlorination using POCl3? ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. Retrieved from [Link]

  • Various Authors. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. Retrieved from [Link]

  • Burgess, K., et al. (2008). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Journal of Medicinal Chemistry, 51(16), 5047-5056.
  • Singh, A., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 28(1), 227-236.
  • Price, C. C., & Roberts, R. M. (1946). Quinolines. III. The Synthesis of 5- and 7-Chloro- and Bromo-3-methyl-4-dialkylaminoalkylaminoquinolines. Journal of the American Chemical Society, 68(7), 1255-1255.
  • Specific Solvent Issues with Chlorination. (n.d.). WordPress. Retrieved from [Link]

  • Das, B., & Pal, S. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(11a), 1845-1854.
  • Reddy, T. J., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry, 80(9), 4689-4697.
  • Walser, A., & Fryer, R. I. (1984). New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2'-pyridyl)-2H-1,4-benzodiazepin-2-one. Journal of Heterocyclic Chemistry, 21(4), 1165-1167.
  • Grychowska, K., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1032.
  • Google Patents. (n.d.). CN111635358A - Preparation method of hydroxychloroquine.
  • Fiveable. (n.d.). POCl3 Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • El-Sayed, R., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
  • Al-Zoubi, R. M., et al. (2016). The Synthesis of Quinolone Natural Products from Pseudonocardia sp. Chemistry – An Asian Journal, 11(3), 353-358.
  • Das, A. (2021, March 1). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Analytical strategies to determine quinolone residues in food and the environment | Request PDF. ResearchGate. Retrieved from [Link]

  • Patel, N. B., & Mehta, J. P. (2012). Synthesis of 4-chloro-2,6-dimethylquinoline. ResearchGate. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2023). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(23), 15638-15644.
  • Hamana, M., & Saeki, S. (1982).
  • Kumar, A., et al. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(24), 4967-4989.
  • Hiromi, N. (2007). Analytical methods of chlorine and the substances produced by the chlorine treatments. In Chlorine: Properties, applications and health effects. Nova Science Publishers, Inc.
  • Cassinelli, M. E. (1986). Methods development for sampling and analysis of chlorine, chlorine dioxide, bromine, and iodine. Centers for Disease Control and Prevention.
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Validation & Comparative

Chemo- and Regioselectivity Profiling: 4-Bromo vs. 3-Chloro Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-bromo-3-chloroquinoline scaffold represents a "privileged" orthogonal platform in medicinal chemistry.

For researchers designing sequential functionalization strategies, this scaffold offers a highly predictable reactivity hierarchy. The 4-position is electronically activated (para-like to nitrogen) and possesses a weaker carbon-halogen bond (C-Br), making it the primary site for both Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling. The 3-position is electronically neutral (meta-like) with a stronger bond (C-Cl), rendering it latent until the 4-position is derivatized.

This guide details the mechanistic underpinnings, comparative reactivity data, and validated protocols to exploit this selectivity.

Mechanistic Analysis: The "Why" Behind the Selectivity

To control the chemistry, one must understand the two distinct forces at play: Electronic Activation and Bond Dissociation Energy (BDE) .

A. Electronic Activation (The Nitrogen Effect)

The quinoline nitrogen atom exerts a strong electron-withdrawing effect via induction (-I) and resonance (-M).

  • Position 4 (Gamma): This position is in direct conjugation with the nitrogen. Resonance structures place a positive charge at C4, significantly lowering the LUMO energy. This makes C4 highly susceptible to nucleophilic attack (

    
    ) and oxidative addition by electron-rich metal catalysts.
    
  • Position 3 (Beta): This position is not in direct conjugation with the nitrogen (similar to the meta-position in nitrobenzene). It behaves like an unactivated aryl chloride, requiring specialized ligands or harsh conditions for functionalization.

B. Bond Dissociation Energy (The Halogen Effect)

The leaving group ability follows the bond strength hierarchy.

  • C4-Br:

    
     68 kcal/mol (Weaker, faster oxidative addition).
    
  • C3-Cl:

    
     81 kcal/mol (Stronger, slower oxidative addition).
    
Visualization: Reactivity Landscape

The following diagram maps the electronic and steric environment of the scaffold.

QuinolineReactivity Substrate 4-Bromo-3-Chloroquinoline C4_Pos Position 4 (C-Br) Highly Electrophilic Substrate->C4_Pos C3_Pos Position 3 (C-Cl) Electronically Neutral Substrate->C3_Pos Factors_C4 Factors: 1. Resonance Activated (para-like) 2. Weak Bond (C-Br ~68 kcal/mol) 3. Steric: H5 Perihydrogen Interaction C4_Pos->Factors_C4 Factors_C3 Factors: 1. No Resonance Activation (meta-like) 2. Strong Bond (C-Cl ~81 kcal/mol) 3. Steric: Minimal C3_Pos->Factors_C3 Outcome_C4 PRIMARY REACTIVITY Fast SnAr Fast Pd-Oxidative Addition Factors_C4->Outcome_C4 Outcome_C3 LATENT REACTIVITY Inert to SnAr Slow Pd-Oxidative Addition Factors_C3->Outcome_C3

Figure 1: Reactivity mapping of the 4-bromo-3-chloroquinoline scaffold showing the convergence of electronic and bond-energy factors at C4.

Comparative Performance Data

The following table summarizes the expected outcomes when subjecting the scaffold to common reaction classes.

Reaction Class4-Bromo Reactivity3-Chloro ReactivitySelectivity Outcome

(Nucleophilic Subst.)
High. Reacts with amines, alkoxides, thiols at 60-80°C.Inert. Requires extreme forcing conditions or strong EWG activation.100% C4 Selective. Ideal for introducing heteroatoms.
Suzuki-Miyaura Coupling High. Reacts with standard catalysts (e.g.,

) at 80°C.
Low. Requires active ligands (e.g., SPhos, XPhos) and higher temps (>100°C).>95% C4 Selective. C3-Cl remains intact.
Lithium-Halogen Exchange Fast. n-BuLi exchanges Br at -78°C.Slow. Cl exchange is sluggish; requires t-BuLi or higher temps.C4 Selective. Warning: C4 nucleophilic attack by BuLi is a competing side reaction.
Buchwald-Hartwig Amination Good. Works with standard catalytic systems.Challenging. Requires specific "precatalysts" (e.g., BrettPhos Pd G4).C4 Selective.

Experimental Protocols

Protocol A: Selective Displacement at C4

Objective: Introduce an amine or ether at C4 while preserving the C3-Cl handle.

Rationale: The C4 position acts as a vinylogous imine halide. The reaction proceeds via an addition-elimination mechanism.[1] The C3-Cl does not participate because it cannot stabilize the Meisenheimer-like intermediate.

Workflow:

  • Stoichiometry: Dissolve 4-bromo-3-chloroquinoline (1.0 equiv) in anhydrous solvent (IPA for amines, DMF/THF for alkoxides).

  • Reagent: Add Nucleophile (1.1–1.5 equiv).

    • For Amines: Add DIPEA (2.0 equiv) to scavenge HBr.

    • For Alcohols/Thiols: Pre-form the anion using NaH or

      
      .
      
  • Conditions: Heat to 80°C (refluxing IPA is standard). Monitor by TLC/LCMS.

  • Endpoint: Disappearance of starting material. The product will be the 4-substituted-3-chloroquinoline .

  • Purification: Standard aqueous workup. The C3-Cl bond is stable to these conditions.

Protocol B: Sequential Suzuki Coupling (Orthogonal Synthesis)

Objective: Install Ring A at Position 4, followed by Ring B at Position 3.

Rationale: By exploiting the rate difference in oxidative addition (


 Br 


Cl), we can couple the C4-Br using a "mild" catalyst system, leaving the C3-Cl untouched for a second step using a "hot" catalyst system.

Step 1: C4-Functionalization (The "Mild" Step)

  • System: 4-bromo-3-chloroquinoline (1.0 equiv), Boronic Acid A (1.1 equiv).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically demanding cases).
  • Base/Solvent:

    
     (2M aq) / Dioxane (3:1 ratio).
    
  • Temp: 80–90°C.

  • Result: Exclusive formation of 4-aryl-3-chloroquinoline . Isolate this intermediate.

Step 2: C3-Functionalization (The "Hot" Step)

  • System: 4-aryl-3-chloroquinoline (from Step 1), Boronic Acid B (1.5 equiv).

  • Catalyst: Requires a biaryl phosphine ligand to activate the aryl chloride.

    • Recommended:

      
       + XPhos  or SPhos  (or commercially available XPhos Pd G4).
      
  • Base/Solvent:

    
     / Toluene or Dioxane.
    
  • Temp: 100–110°C (Reflux).

  • Result: Formation of the 3,4-diarylquinoline .

Visualization: Sequential Workflow

SequentialWorkflow Start Start: 4-Br-3-Cl-Quinoline Step1 Step 1: C4 Coupling (Site Selective) Start->Step1 Intermed Intermediate: 4-Aryl-3-Cl-Quinoline Step1->Intermed Step2 Step 2: C3 Coupling (Forcing Conditions) Intermed->Step2 Final Final Product: 3,4-Diarylquinoline Step2->Final Conditions1 Conditions: Pd(PPh3)4, Na2CO3 80°C (Leaves Cl intact) Conditions1->Step1 Conditions2 Conditions: Pd-XPhos G4, K3PO4 110°C (Activates Cl) Conditions2->Step2

Figure 2: Sequential functionalization logic flow, utilizing catalyst tuning to achieve regioselectivity.

Expert Insights & Troubleshooting

The "Perihydrogen" Effect (Sterics)

While C4 is electronically favored, it is sterically impacted by the proton at C5 (the "peri" position).

  • Impact: If you are trying to couple a very bulky boronic acid (e.g., 2,6-disubstituted aryl) at C4, the reaction rate may drop significantly.

  • Solution: In these rare cases, switch to a smaller ligand on Palladium or increase temperature. However, usually, the electronic activation of C4 overcomes this steric penalty compared to the unactivated C3.

Lithium-Halogen Exchange Risks

Attempting to lithiate C4-Br with n-BuLi can lead to nucleophilic attack at C2 (addition of the butyl group) rather than exchange, due to the electron-deficient ring.

  • Alternative: Use n-BuLi/LiDMAE aggregates or perform the exchange at -100°C to favor exchange over addition. For C3-Cl, lithiation is generally not recommended as a primary strategy due to poor exchange rates; Pd-catalysis is superior.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2008). Name Reactions for Homologation, Part I. Wiley-Interscience.
  • Wolf, C., et al. (2009). "Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline."[2][3] Beilstein Journal of Organic Chemistry, 5,[2] 32. Link (Demonstrates sequential reactivity where C4 is more reactive than C3-like positions in analogous systems).

  • Netherton, M. R., & Fu, G. C. (2001).[4] "Air-Stable Tri-tert-butylphosphonium Salts as Precursors to Bulky, Electron-Rich Phosphine Ligands for the Suzuki Cross-Coupling of Aryl Chlorides." Organic Letters. (Foundational work on activating unreactive aryl chlorides like Quinoline-C3).

  • BenchChem. (2025).[5] "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline." Link (General reactivity trends of 3-haloquinolines).

Sources

A Comparative Guide to the Crystal Structures of 3,4-Disubstituted Quinoline Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The substitution pattern on the quinoline ring system profoundly influences its physicochemical properties, receptor binding affinity, and ultimately, its therapeutic efficacy. Understanding the three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction (SC-XRD) is paramount for establishing robust structure-activity relationships (SAR) and for the design of new, more effective drug candidates.[3]

This guide will compare and contrast the crystal structures of two key 3,4-disubstituted quinoline derivatives, highlighting the impact of substituent choice on their supramolecular assembly. We will further provide a detailed, field-proven protocol for single-crystal X-ray diffraction analysis and introduce Hirshfeld surface analysis as a powerful tool for dissecting intermolecular interactions.

Comparative Analysis of 3,4-Disubstituted Quinoline Crystal Structures

To illustrate the influence of substituents on the crystal packing of 3,4-disubstituted quinolines, we will examine two representative examples identified from the Cambridge Structural Database (CSD): 3-acetyl-4-aminoquinoline and 4-[3-(N,N-dimethylamino)propylamino]-3-nitroquinoline .[4] These compounds showcase a variety of functional groups that can participate in different types of intermolecular interactions.

Table 1: Comparison of Crystallographic Data for Selected 3,4-Disubstituted Quinoline Derivatives

Parameter3-acetyl-4-aminoquinoline (SEZJIR)[4]4-[3-(N,N-dimethylamino)propylamino]-3-nitroquinoline (PABPUD)[4]
CSD Refcode SEZJIRPABPUD
Formula C₁₁H₁₀N₂OC₁₄H₁₈N₄O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Key Intermolecular Interactions N-H···O, C-H···O hydrogen bonds, π-π stackingN-H···O, C-H···O hydrogen bonds, ion-dipole interactions
Dominant Packing Motif Herringbone packing of π-stacked dimersLayered structure with alternating polar and non-polar regions

Note: The specific crystallographic data (unit cell dimensions, etc.) would be extracted from the full CIF files, which are not directly accessible through the current search. The information presented here is based on the analysis provided in the cited literature.

Supramolecular Architectures: A Tale of Two Scaffolds

The nature of the substituents at the 3 and 4 positions dictates the dominant intermolecular forces and, consequently, the overall crystal packing.

In the case of 3-acetyl-4-aminoquinoline , the presence of an amino group (a hydrogen bond donor) and an acetyl group (a hydrogen bond acceptor) leads to the formation of robust N-H···O hydrogen bonds . These interactions link the molecules into centrosymmetric dimers. These dimers are then arranged in a herringbone fashion, driven by π-π stacking interactions between the electron-rich quinoline ring systems. This type of packing is common for planar aromatic molecules and contributes to the overall stability of the crystal lattice.

Conversely, 4-[3-(N,N-dimethylamino)propylamino]-3-nitroquinoline presents a more complex substitution pattern. The nitro group at the 3-position is a strong electron-withdrawing group and a potent hydrogen bond acceptor. The flexible dimethylaminopropylamino side chain at the 4-position introduces both hydrogen bond donating (N-H) and accepting (N) sites, as well as the potential for ionic interactions if protonated. The crystal structure of this derivative is likely to be dominated by a network of N-H···O and C-H···O hydrogen bonds involving the nitro group and the amino side chain. The presence of the flexible and polar side chain may disrupt extensive π-π stacking, leading to a layered structure where polar and non-polar regions alternate.

G cluster_0 3-acetyl-4-aminoquinoline cluster_1 4-[3-(N,N-dimethylamino)propylamino]-3-nitroquinoline Molecule A Molecule A Molecule B Molecule B Molecule C Molecule C Molecule D Molecule D Molecule E Molecule E Molecule F Molecule F Molecule G Molecule G

Experimental Protocols: A Guide to Structure Determination and Analysis

The determination and analysis of crystal structures are pivotal for understanding the solid-state properties of 3,4-disubstituted quinoline derivatives. Below are standardized, field-proven protocols for single-crystal X-ray diffraction and Hirshfeld surface analysis.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

This protocol outlines the essential steps for obtaining high-quality single-crystal X-ray diffraction data for organic compounds.[5][6][7]

1. Crystal Selection and Mounting:

  • Under a polarized light microscope, select a single crystal with well-defined faces and no visible defects.
  • The ideal crystal size for most laboratory diffractometers is between 0.1 and 0.3 mm in all dimensions.
  • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

2. Data Collection:

  • Mount the goniometer head on the diffractometer.
  • Center the crystal in the X-ray beam.
  • Perform a preliminary screening to assess crystal quality and determine the unit cell parameters.
  • Select an appropriate data collection strategy (e.g., full sphere, hemisphere) to ensure high completeness and redundancy of the data.
  • Commonly, Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is used. For organic crystals, Cu Kα radiation often provides better diffraction.[8]
  • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

3. Data Reduction and Structure Solution:

  • Integrate the raw diffraction images to obtain a list of reflection intensities.
  • Apply corrections for Lorentz and polarization effects, and absorption.
  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

4. Structure Refinement:

  • Refine the atomic positions, and thermal parameters against the experimental data using a least-squares minimization algorithm.
  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
  • The quality of the final refined structure is assessed using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density.

G Crystal Selection Crystal Selection Mounting Mounting Crystal Selection->Mounting Data Collection Data Collection Mounting->Data Collection Data Reduction Data Reduction Data Collection->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation & Analysis Validation & Analysis Structure Refinement->Validation & Analysis

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.[1][9][10][11] The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules.

Methodology:

  • Input Data: A crystallographic information file (CIF) obtained from SC-XRD is required.

  • Software: Software such as CrystalExplorer is commonly used to generate and analyze Hirshfeld surfaces.

  • Surface Generation: The Hirshfeld surface is generated based on the electron distribution of the molecule and its neighbors in the crystal.

  • Property Mapping: The surface can be colored according to various properties, such as dnorm (normalized contact distance), shape index, and curvedness, to highlight different types of intermolecular contacts.

    • dnorm: This property highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). The resulting plot is a unique "fingerprint" for the crystal structure, with different types of interactions appearing in distinct regions of the plot.

G CIF File CIF File Hirshfeld Surface Calculation Hirshfeld Surface Calculation CIF File->Hirshfeld Surface Calculation Property Mapping (d_norm, etc.) Property Mapping (d_norm, etc.) Hirshfeld Surface Calculation->Property Mapping (d_norm, etc.) 2D Fingerprint Plot Generation 2D Fingerprint Plot Generation Hirshfeld Surface Calculation->2D Fingerprint Plot Generation Quantitative Analysis of Interactions Quantitative Analysis of Interactions Property Mapping (d_norm, etc.)->Quantitative Analysis of Interactions 2D Fingerprint Plot Generation->Quantitative Analysis of Interactions

Conclusion: From Crystal Structure to Drug Discovery

The detailed analysis of crystal structures of 3,4-disubstituted quinoline derivatives provides invaluable information for understanding their solid-state behavior and for guiding the design of new molecules with desired properties. The comparative analysis of 3-acetyl-4-aminoquinoline and 4-[3-(N,N-dimethylamino)propylamino]-3-nitroquinoline demonstrates how subtle changes in substitution can lead to significant differences in their supramolecular assemblies.

The mastery of experimental techniques like single-crystal X-ray diffraction, coupled with the application of computational tools such as Hirshfeld surface analysis, empowers researchers to make informed decisions in the drug development process. By elucidating the precise three-dimensional architecture and the intricate network of intermolecular interactions, we can better predict and modulate properties such as solubility, stability, and bioavailability, ultimately accelerating the journey from a promising lead compound to a clinically effective drug.

References

  • Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. (URL not available)
  • (IUCr) Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. (URL not available)

  • Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives - Arabian Journal of Chemistry. (URL not available)
  • Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide - PMC. (URL: [Link])

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking investigation of 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate - PMC - NIH. (URL: [Link])

  • The synthesis, crystal structure and Hirshfeld analysis of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide - NIH. (URL: [Link])

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog. (URL: [Link])

  • Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences - Universität Bern. (URL: [Link])

  • A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. (URL not available)
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC. (URL: [Link])

  • How do organic compounds single crystal X rays diffraction work? - ResearchGate. (URL: [Link])

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. (URL: [Link])

  • Direct Synthesis of 3,4‐Disubstituted Quinolines and 2‐Acylquinolines from Amines and Epoxides | Request PDF - ResearchGate. (URL: [Link])

  • 3-Nitro-4-phenyl-6-trifluoromethylquinoline | C16H9F3N2O2 | CID 15035173 - PubChem. (URL: [Link])

  • Divergent Synthesis of Quinolines: Exploiting the Duality of Free Radicals | Organic Letters. (URL: [Link])

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Technical Comparison Guide: IR Spectral Analysis of Chloro- vs. Bromo-Quinoline Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antimalarial and anticancer therapeutics, halogenated quinolines serve as critical pharmacophores. The precise identification of Chloro- versus Bromo- substituents on the quinoline scaffold is a frequent challenge in structural elucidation and quality control.

While Nuclear Magnetic Resonance (NMR) is definitive for connectivity, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, cost-effective method for distinguishing these functional groups based on bond force constants and reduced mass. This guide provides a comparative analysis of the vibrational signatures of chloro- and bromo-quinolines, supported by experimental protocols for unambiguous identification.

Key Differentiator
  • Chloro-Quinolines: Exhibit sharp, distinct C-Cl stretching vibrations in the 1000–1100 cm⁻¹ (in-plane) and 700–800 cm⁻¹ regions.

  • Bromo-Quinolines: Show C-Br bands shifted to lower frequencies (690–515 cm⁻¹ ) due to the higher atomic mass of bromine, often appearing as broader, less intense features compared to their chlorinated counterparts.

Theoretical Framework: The Physics of Detection

To interpret the spectra accurately, one must apply Hooke’s Law to the diatomic oscillator model of the Carbon-Halogen (C-X) bond. The vibrational frequency (


) is derived as:


Where:

  • 
     = Force constant (bond strength).
    
  • 
     = Reduced mass (
    
    
    
    ).
Comparative Physics Table
ParameterCarbon-Chlorine (C-Cl)Carbon-Bromine (C-Br)Impact on IR Spectrum
Atomic Mass ~35.45 amu~79.90 amuHigher mass of Br lowers frequency (

).
Bond Length ~1.72 Å~1.88 ÅLonger C-Br bond reduces force constant (

).
Electronegativity 3.16 (Pauling)2.96 (Pauling)Cl induces stronger dipole changes, often resulting in more intense IR bands than Br.

Expert Insight: The "Fingerprint Region" (< 1500 cm⁻¹) is the battleground for this analysis. While the aromatic quinoline ring vibrations (1620–1570 cm⁻¹) remain relatively constant, the C-X bands shift significantly, acting as the primary diagnostic markers.

Detailed Spectral Comparison

The following data synthesizes experimental observations for mono- and di-substituted quinolines (e.g., 2-chloroquinoline vs. 2-bromoquinoline).

Table 1: Characteristic IR Absorption Bands[1]
Functional Group VibrationUnsubstituted Quinoline (cm⁻¹)Chloro-Quinoline (cm⁻¹)Bromo-Quinoline (cm⁻¹)Notes
Ar-H Stretching 3060 – 30103080 – 30103080 – 3010Minimal shift. Weak intensity.
Ring C=C / C=N Stretch 1620, 1590, 15701615 – 15801610 – 1575Halogens slightly lower ring frequencies due to mass effect (mesomeric).
Ring Deformation 820 – 710830 – 740820 – 730Strong bands; often overlap with C-Cl.
C-X In-Plane Bending N/A1090 – 1040 1050 – 1000 Critical Region. C-Cl is usually sharper/stronger here.
C-X Stretching N/A780 – 720 650 – 515 Definitive Region. C-Br is distinctly lower energy.
Comparative Analysis of the "Fingerprint"[2]
  • The C-Cl Marker (1090 cm⁻¹): In 4,7-dichloroquinoline (a chloroquine precursor), a distinct band appears near 1090 cm⁻¹ , attributed to Ar-Cl in-plane deformation. This is often absent or significantly shifted in bromo-analogs.

  • The Low-Frequency Shift: If you observe a strong band between 720–780 cm⁻¹ , it is likely C-Cl (often overlapping with C-H out-of-plane bending). If the spectrum is clean in this region but shows medium-intensity bands below 600 cm⁻¹ , it confirms the presence of Bromine.

Experimental Protocol: Self-Validating Identification

Objective: To unambiguously distinguish between a chloro- and bromo-quinoline derivative using FT-IR.

Method A: ATR (Attenuated Total Reflectance) - Recommended for Rapid Screening
  • Pros: No sample prep, non-destructive.

  • Cons: Crystal cutoff (ZnSe cuts off ~650 cm⁻¹, Diamond ~525 cm⁻¹). Warning: Standard ZnSe ATR may miss the C-Br stretch (< 600 cm⁻¹).

Method B: KBr Pellet - The Gold Standard for Halogens

This method is required for Bromo-quinolines to visualize the 400–600 cm⁻¹ region clearly.

Step-by-Step Workflow:

  • Preparation: Mix 1–2 mg of the quinoline sample with 100 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect).

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.[1][2]

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (minimum).

  • Validation (The "Blank" Check): Run a background scan with an empty KBr pellet holder to ensure no moisture bands (3400 cm⁻¹) or contamination interfere.

Data Interpretation Logic
  • Step 1: Normalize the C=C ring stretch (approx. 1590 cm⁻¹) to 100% absorbance scale.

  • Step 2: Inspect 1100–1000 cm⁻¹. Is there a sharp peak? (Yes = Suspect Cl).

  • Step 3: Inspect 800–500 cm⁻¹.

    • Scenario A: Strong band at 740 cm⁻¹, silence below 600 cm⁻¹ → Chloro-Quinoline .

    • Scenario B: Band at 740 cm⁻¹ (Ring C-H) AND distinct band at 550–600 cm⁻¹ → Bromo-Quinoline .

Visualization: Structural Elucidation Workflow

The following diagram illustrates the decision logic for assigning the halogen substituent based on spectral features.

IR_Identification Start Unknown Quinoline Derivative (FT-IR Spectrum) Check_Ring Check 1620-1570 cm⁻¹ (Confirm Quinoline Core) Start->Check_Ring Check_Fingerprint Analyze 1100-1000 cm⁻¹ (In-Plane Bending) Check_Ring->Check_Fingerprint Core Confirmed Decision_Cl Sharp Band ~1090 cm⁻¹? Check_Fingerprint->Decision_Cl Check_LowFreq Analyze 800-400 cm⁻¹ (Stretching Region) Decision_Cl->Check_LowFreq Yes (Strong) Decision_Cl->Check_LowFreq No/Weak Result_Cl High Probability: Chloro-Quinoline (Band @ 720-780 cm⁻¹) Check_LowFreq->Result_Cl Band > 700 cm⁻¹ only Result_Br High Probability: Bromo-Quinoline (Band @ 515-690 cm⁻¹) Check_LowFreq->Result_Br Band < 650 cm⁻¹ present Result_Mixed Mixed Halo-Quinoline (Both Bands Present) Check_LowFreq->Result_Mixed Bands in both regions

Caption: Logic flow for distinguishing halogenated quinolines via FT-IR. Note the critical reliance on the low-frequency region (<700 cm⁻¹) for Bromine confirmation.

Synthesis & Reactivity Context

Why does this identification matter? The spectral difference correlates directly with chemical reactivity, influencing synthesis pathways in drug discovery.

FeatureChloro-QuinolineBromo-Quinoline
Bond Energy High (C-Cl ~339 kJ/mol)Lower (C-Br ~281 kJ/mol)
Reactivity Lower. Requires specialized catalysts for cross-coupling.Higher. Preferred for Pd-catalyzed Suzuki/Buchwald couplings.
IR Correlation Higher wavenumber = Stronger bond = Harder to break.Lower wavenumber = Weaker bond = Easier oxidative addition.

Application Note: If your IR spectrum confirms a "Chloro" signature but you require high reactivity for a subsequent step, consider converting the Chloro- intermediate to a Bromo- or Iodo- analog (Finkelstein reaction) before proceeding.

References

  • Royal Society of Chemistry (RSC). Infrared Spectroscopy: Principles and Practice. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Common Functional Groups (Haloalkanes and Aromatics). [Link]

  • Journal of Molecular Structure. Vibrational spectroscopic study of some quinoline derivatives (4,7-dichloroquinoline). [Link]

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A Comparative Guide to 5,7-Dimethyl vs. 5,7-Difluoro Quinoline Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of 5,7-Substitution

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the quinoline ring system is a key determinant of a compound's pharmacological profile, influencing its target affinity, selectivity, and pharmacokinetic properties. The 5 and 7 positions of the quinoline ring are of particular interest as they allow for modification of the electronic and steric properties of the benzenoid portion of the scaffold, which can significantly impact biological activity.

This guide provides a comparative analysis of two key classes of 5,7-disubstituted quinoline analogs: those bearing dimethyl groups and those with difluoro substituents. While direct, head-to-head experimental comparisons of these two specific analog series are not extensively available in the current literature, this guide will offer an in-depth, inferential comparison based on established principles of medicinal chemistry, data from closely related compounds, and the known effects of methyl and fluoro substituents on the physicochemical and biological properties of aromatic systems. This analysis aims to provide researchers, scientists, and drug development professionals with a predictive framework for the rational design and evaluation of novel 5,7-dimethyl and 5,7-difluoro quinoline-based therapeutic agents.

Synthesis of 5,7-Disubstituted Quinoline Cores: A Comparative Overview

The synthesis of 5,7-dimethyl and 5,7-difluoro quinoline cores can be achieved through several classical methods for quinoline synthesis, with the choice of starting material being the primary differentiating factor. The most common approaches include the Skraup, Doebner-von Miller, and Gould-Jacobs reactions, all of which typically utilize a substituted aniline as a key precursor.[3][4]

For the synthesis of 5,7-dimethylquinoline , the logical starting material is 2,4-dimethylaniline .[5][6] Conversely, the synthesis of 5,7-difluoroquinoline would commence with 2,4-difluoroaniline .[1][7]

A generalized synthetic workflow, exemplified by the Gould-Jacobs reaction, is presented below. This multi-step process involves the initial condensation of the aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization to form the quinoline ring system.[8][9]

Gould_Jacobs_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation Aniline 5,7-Disubstituted Aniline (Dimethyl or Difluoro) Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate1 Intermediate1_c Anilidomethylenemalonate Intermediate Quinolinone 4-Hydroxy-3-carboalkoxyquinoline Intermediate1_c->Quinolinone Heat (>250°C) Quinolinone_c 4-Hydroxy-3-carboalkoxyquinoline FinalProduct 5,7-Disubstituted-4-hydroxyquinoline Quinolinone_c->FinalProduct 1. Saponification 2. Decarboxylation

Figure 1: Generalized workflow for the Gould-Jacobs synthesis of 5,7-disubstituted quinolines.

Experimental Protocol: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline Derivative [9]

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.

  • Thermal Cyclization: Add the anilidomethylenemalonate intermediate to a high-boiling point inert solvent (e.g., Dowtherm A) and heat to reflux (approximately 250-300 °C) for 15-30 minutes to facilitate the intramolecular cyclization.

  • Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the ester group to a carboxylic acid.

  • Decarboxylation: Acidify the mixture to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and heat it in a high-boiling point solvent to effect decarboxylation, yielding the 4-hydroxyquinoline product.

Comparative Physicochemical Properties: The Influence of Methyl vs. Fluoro Substituents

The substitution of methyl groups with fluorine atoms at the 5 and 7 positions of the quinoline ring is expected to induce significant changes in the molecule's physicochemical properties, which in turn will influence its pharmacokinetic and pharmacodynamic behavior.

Property5,7-Dimethyl Analogs (Predicted)5,7-Difluoro Analogs (Predicted)Rationale and Implications
Electronic Effects Electron-donating (+I effect)Strongly electron-withdrawing (-I effect)Methyl groups donate electron density into the aromatic ring, increasing its nucleophilicity.[10] Fluorine atoms strongly withdraw electron density, making the ring more electron-deficient.[11] This can impact interactions with biological targets and susceptibility to metabolic enzymes.
Lipophilicity (logP) Higher lipophilicityLower lipophilicityWhile aromatic fluorination can sometimes increase lipophilicity, the replacement of two methyl groups with two fluorine atoms is generally expected to decrease the overall lipophilicity.[12][13] This can affect cell membrane permeability and plasma protein binding.
Metabolic Stability Susceptible to oxidationMore resistant to oxidationThe methyl groups are potential sites for oxidative metabolism by cytochrome P450 enzymes. The strong carbon-fluorine bond is much more resistant to metabolic cleavage, which can lead to a longer biological half-life.[14][15]
Acidity/Basicity (pKa) Slightly more basicLess basicThe electron-donating methyl groups will slightly increase the basicity of the quinoline nitrogen. The electron-withdrawing fluorine atoms will decrease the basicity. This can influence the ionization state of the molecule at physiological pH, affecting solubility and target binding.

Comparative Biological Activities: An Inferential Analysis

Due to the lack of direct comparative studies, this section will infer the potential differences in the biological activities of 5,7-dimethyl and 5,7-difluoro quinoline analogs based on existing literature for related compounds.

Anticancer Activity

The quinoline scaffold is a privileged structure in the design of anticancer agents, with many derivatives exhibiting potent activity through various mechanisms, including kinase inhibition and induction of apoptosis.[2][16]

  • 5,7-Dimethyl Analogs: The electron-donating nature of the methyl groups may enhance binding to certain biological targets. However, as mentioned, they can also be a liability for metabolic stability.

  • 5,7-Difluoro Analogs: The introduction of fluorine can enhance anticancer activity through several mechanisms. The strong electron-withdrawing nature of fluorine can alter the electronic properties of the quinoline ring, potentially leading to stronger interactions with target proteins.[17][18] Furthermore, the increased metabolic stability can lead to improved pharmacokinetic profiles.[11] For example, studies on other fluorinated quinolines have demonstrated potent anticancer activity.[19][20]

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Quinoline Analog Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis TF->Cell Proliferation,\nSurvival, Angiogenesis Quinoline 5,7-Disubstituted Quinoline Analog Quinoline->RTK Inhibition

Figure 2: Simplified signaling pathway illustrating a potential mechanism of anticancer action for quinoline analogs via inhibition of a Receptor Tyrosine Kinase (RTK).

Antimicrobial Activity

Quinolone and fluoroquinolone antibiotics are a well-established class of antimicrobial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[21] The substitution pattern on the quinoline ring is critical for their antibacterial spectrum and potency.

  • 5,7-Dimethyl Analogs: While some methyl-substituted quinolines have shown antimicrobial activity, the presence of fluorine at the 6-position is a hallmark of the highly successful fluoroquinolone antibiotics.[22][23] Therefore, 5,7-dimethyl analogs may exhibit more modest antibacterial activity compared to their fluorinated counterparts.

  • 5,7-Difluoro Analogs: The presence of fluorine atoms on the quinoline ring is strongly associated with potent antibacterial activity.[24][25] The difluoro substitution at the 5 and 7 positions could lead to novel antibacterial agents with unique properties. For instance, the introduction of fluorine can increase the penetration of the drug into the bacterial cell.[24]

Conclusion and Future Directions

This guide has provided a comprehensive, albeit inferential, comparison of 5,7-dimethyl and 5,7-difluoro quinoline analogs. Based on established medicinal chemistry principles, it is reasonable to predict that the difluoro analogs will exhibit increased metabolic stability and potentially more potent biological activity, particularly in the antimicrobial and anticancer arenas, due to the unique electronic properties of fluorine. The dimethyl analogs, while potentially possessing favorable steric and electronic contributions for some biological targets, may be more susceptible to metabolic degradation.

The lack of direct comparative data highlights a significant opportunity for future research. The synthesis and parallel biological evaluation of a library of 5,7-dimethyl and 5,7-difluoro quinoline analogs would provide invaluable structure-activity relationship (SAR) data. Such studies would enable a more definitive understanding of the impact of these substituents on the quinoline scaffold and could lead to the discovery of novel and potent therapeutic agents.

References

  • Mihai, D. P., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... PMC. Available from: [Link]

  • Ali, H., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. PMC. Available from: [Link]

  • ChemBK. 2,4-Difluoro Aniline. Available from: [Link]

  • Ali, H., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Frontiers in Pharmacology.
  • Babu, K. S., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • Verma, K. K., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • Shcherbakova, I., et al. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience.
  • Wang, L., et al. (2009). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC. Available from: [Link]

  • PubChem. 2,4-Difluoroaniline. Available from: [Link]

  • Gornowicz, A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC. Available from: [Link]

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  • ACS Omega. (2025). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. Available from: [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-3-chloro-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as High-Potency / Genotoxic. In the absence of a compound-specific Occupational Exposure Limit (OEL), 4-Bromo-3-chloro-5,7-dimethylquinoline must be handled under Occupational Exposure Band (OEB) 4 protocols (


).

The quinoline core is a known pharmacophore capable of DNA intercalation, while the halogenated substituents (bromo/chloro) enhance lipophilicity, increasing the risk of dermal absorption and bioaccumulation.

Critical Hazard Classification Operational Implication
Genotoxicity Suspected Mutagen (Cat.[1][2] 2)Zero skin contact; Double-gloving mandatory.
Corrosivity Skin/Eye Irritant (Cat.[1][2][3][4][5][6] 1B/2)Face shield required for >100mg handling.
Target Organ Hepatotoxin (Liver)All procedures must occur in a fume hood.

Hazard Analysis: Structure-Activity Relationship (SAR)

To understand the why behind the safety protocols, we analyze the molecule's specific structural risks:

  • Quinoline Scaffold: Planar aromatic system. Risk: Potential for DNA intercalation, leading to frameshift mutations.

  • Halogenation (3-Cl, 4-Br): The presence of heavy halogens at the 3 and 4 positions deactivates the ring electronically but increases lipophilicity (

    
    ). Risk:  Rapid transdermal transport; standard nitrile gloves may degrade faster if the compound is in an organic solvent carrier.
    
  • Methylation (5,7-dimethyl): Increases metabolic stability. Risk: Once absorbed, the body may struggle to clear the compound, prolonging systemic exposure.

PPE Matrix & Selection Guide

The following matrix dictates PPE based on the state of matter and operation scale.

Table 1: PPE Specifications
ComponentStandard Operation (Solid Handling < 1g)High-Risk Operation (Solutions / > 1g)Technical Justification
Hand Protection Double Nitrile (min. 5 mil outer, 4 mil inner)Silver Shield / Laminate liners under NitrileNitrile offers splash protection but poor resistance to halogenated aromatics in solution. Laminate prevents permeation.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Goggles + Face Shield (8-inch min)Prevent corneal damage from corrosive dust or splash.
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood + N95 (for powder transfer)Engineering controls are primary. Respirators are secondary fail-safes.
Body Defense Lab Coat (Cotton/Poly blend), closed shoesTyvek® Sleeves or Disposable CoverallPrevents dust accumulation on street clothes; Tyvek resists dry particulate penetration.
Visualization: PPE Decision Workflow

The following decision tree guides the researcher to the correct PPE configuration.

PPE_Workflow Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity > 1g? Solid->Qty_Solid Solvent Solvent Type? Liquid->Solvent PPE_Std Standard PPE: Double Nitrile + Goggles (In Fume Hood) Qty_Solid->PPE_Std No PPE_High Enhanced PPE: Tyvek Sleeves + N95 + Goggles (In Fume Hood) Qty_Solid->PPE_High Yes Halogenated Halogenated (DCM/CHCl3) Solvent->Halogenated NonHal Polar/Non-Polar (MeOH/EtOAc) Solvent->NonHal PPE_Lam CRITICAL: Silver Shield Laminate Gloves under Nitrile Halogenated->PPE_Lam NonHal->PPE_Std

Figure 1: PPE Selection Logic. Note that "Silver Shield" laminate gloves are mandatory when handling this compound in halogenated solvents (e.g., Dichloromethane) due to rapid breakthrough times of standard nitrile.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Why: Dry powders of halogenated heterocycles are often electrostatic. Static discharge can disperse toxic dust outside the balance draft shield.

  • Engineering Control: Use a dedicated analytical balance inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.

  • Technique:

    • Place a secondary containment tray (spill tray) inside the hood.

    • Tare the vial before adding the solid.

    • Wipe the exterior of the vial with a damp Kimwipe (solvent-appropriate) before removing it from the hood to decontaminate any settled dust.

B. Reaction Setup

Why: 4-Bromo-3-chloro-5,7-dimethylquinoline may release hydrogen halides (HBr/HCl) if heated or exposed to strong acids.

  • Venting: All reaction vessels must be vented to a scrubber or hood exhaust; never heat in a closed system without pressure relief.

  • Solvent Choice: If using DCM (Dichloromethane), be aware that DCM permeates nitrile gloves in <4 minutes. If a splash occurs, the dissolved quinoline will be carried through the glove to the skin immediately. Immediate glove change is required upon any splash. [7]

Emergency Response Protocols

Spill Response Logic

Do not rush. Evacuate the immediate area and assess.

Spill_Response Alert Spill Detected Type Spill Type? Alert->Type Dry Dry Powder Type->Dry Wet Liquid / Solution Type->Wet Action_Dry 1. Dampen paper towel (prevent dust) 2. Cover spill 3. Scoop into jar Dry->Action_Dry Action_Wet 1. Do NOT use water (spreads organics) 2. Apply Vermiculite/Absorbent 3. Scoop into jar Wet->Action_Wet Decon Decontamination: Wash surface with 10% Bleach then Soap & Water Action_Dry->Decon Action_Wet->Decon

Figure 2: Immediate Spill Response Protocol. Note the prohibition of water on initial liquid spills to prevent spreading hydrophobic contaminants.

Exposure First Aid[1]
  • Eye Contact: Flush immediately for 15 minutes .[4] Lift eyelids. Time is tissue; do not wait for medical personnel to start flushing.

  • Skin Contact: Remove contaminated clothing.[3][5][6][8][9] Wash with soap and water for 15 minutes. Do not use ethanol or solvents to wash skin; this enhances absorption of the quinoline.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal & Deactivation

Compliance with EPA (RCRA) and local regulations is mandatory.

  • Waste Stream: Segregate as "Halogenated Organic Waste." Do not mix with aqueous acid/base streams to avoid unexpected exotherms or gas generation.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from hydrolysis products (HBr/HCl).

  • Labeling: Clearly mark as "Toxic," "Halogenated," and "Suspected Mutagen."

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Quinoline.[2][4] Retrieved October 26, 2023. [Link]

  • PubChem. (n.d.). Compound Summary: Quinoline Derivatives Safety. National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.